Nintedanib esylate
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for systemic scleroderma and idiopathic pulmonary fibrosis.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215873 | |
| Record name | Nintedanib esylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656247-18-6 | |
| Record name | Nintedanib esylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nintedanib esylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NINTEDANIB ESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nintedanib Esylate: A Deep Dive into its Core Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib (B1663095), a potent small molecule inhibitor, has emerged as a critical therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] Its efficacy is rooted in its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) that are pivotal in the pathogenesis of these diseases. This technical guide provides an in-depth exploration of the core signaling pathways inhibited by Nintedanib esylate, with a focus on Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This document details the mechanism of action, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and provides visual representations of the targeted signaling cascades.
Mechanism of Action
Nintedanib is an indolinone derivative that functions as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) at the intracellular binding sites of several RTKs.[1][3] By occupying the ATP-binding pocket, Nintedanib effectively prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that drive cellular processes such as proliferation, migration, and survival.[4] The primary targets of Nintedanib are VEGFRs (1-3), FGFRs (1-3), and PDGFRs (α and β).[2][5] Additionally, it has been shown to inhibit non-receptor tyrosine kinases such as Src and Lck.[1][6] This multi-targeted approach contributes to its broad anti-fibrotic and anti-angiogenic activities.[3]
Core Signaling Pathway Inhibition
Nintedanib's therapeutic effects are a direct consequence of its ability to disrupt key signaling pathways that are often dysregulated in fibrotic diseases and cancer.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central regulators of angiogenesis, the formation of new blood vessels.[7] In many pathological conditions, including tumor growth, the VEGF/VEGFR pathway is overactivated. Nintedanib's inhibition of VEGFRs blocks the downstream activation of several key signaling molecules.
FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[6] Dysregulation of this pathway is implicated in the pathogenesis of fibrosis and cancer. Nintedanib's blockade of FGFRs disrupts these pro-fibrotic and pro-proliferative signals.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) pathway is a potent driver of fibroblast proliferation, migration, and survival, making it a key player in fibrotic processes.[6] By inhibiting PDGFRs, Nintedanib effectively attenuates the expansion of myofibroblasts and the excessive deposition of extracellular matrix.
Quantitative Data
Nintedanib exhibits potent inhibitory activity against its target kinases and cellular processes, as demonstrated by its half-maximal inhibitory concentration (IC50) values.
Table 1: Nintedanib IC50 Values for Receptor Tyrosine Kinases
| Target | IC50 (nM) |
| VEGFR1 | 34[8] |
| VEGFR2 | 13[8] |
| VEGFR3 | 13[8] |
| FGFR1 | 69[8] |
| FGFR2 | 37[8] |
| FGFR3 | 108[8] |
| PDGFRα | 59[8] |
| PDGFRβ | 65[8] |
| Flt-3 | 26[6] |
Table 2: Nintedanib IC50 Values for Cellular Processes
| Cell Type & Stimulus | Process | IC50 (nM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) + VEGF | Proliferation | 9[4] |
| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) + PDGF-BB | Proliferation | 69[4] |
| Bovine Retinal Pericytes + PDGF-BB | Proliferation | 79[4] |
| Human Lung Fibroblasts (N-HLF) + PDGF-BB | PDGFRα Autophosphorylation | 22[4] |
| Human Lung Fibroblasts (N-HLF) + PDGF-BB | PDGFRβ Autophosphorylation | 39[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Nintedanib.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Nintedanib in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Nintedanib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. researchhub.com [researchhub.com]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Nintedanib Esylate: A Technical Guide to its Interaction with VEGFR, FGFR, and PDGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095), available as nintedanib esylate, is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary mechanism of action involves the competitive inhibition of the adenosine (B11128) triphosphate (ATP) binding pockets of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[3][4][5] This triple angiokinase inhibition disrupts key signaling cascades implicated in tumor angiogenesis, cell proliferation, migration, and fibrosis, making it a crucial agent in the treatment of various diseases, including idiopathic pulmonary fibrosis (IPF) and certain types of cancer.
This technical guide provides an in-depth overview of the interaction of nintedanib with its core target receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data: Inhibitory Activity of Nintedanib
Nintedanib demonstrates potent inhibition of its target kinases at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in various cell-free and cell-based assays.
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR1 (Flt-1) | 34 | Cell-free kinase assay |
| VEGFR2 (KDR/Flk-1) | 13 | Cell-free kinase assay |
| VEGFR3 (Flt-4) | 13 | Cell-free kinase assay |
| FGFR1 | 69 | Cell-free kinase assay |
| FGFR2 | 37 | Cell-free kinase assay |
| FGFR3 | 108 | Cell-free kinase assay |
| PDGFRα | 59 | Cell-free kinase assay |
| PDGFRβ | 65 | Cell-free kinase assay |
Data compiled from multiple sources.
Signaling Pathways
Nintedanib exerts its therapeutic effects by blocking the autophosphorylation of VEGFR, FGFR, and PDGFR, thereby inhibiting their downstream signaling cascades.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the PLC-γ-PKC-MAPK and PI3K-Akt cascades, which ultimately promote endothelial cell proliferation, migration, and survival.
Caption: Nintedanib inhibits the VEGFR signaling pathway.
FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and migration. Ligand-induced dimerization and autophosphorylation of FGFRs activate downstream pathways such as the RAS-MAPK and PI3K-Akt pathways.
Caption: Nintedanib inhibits the FGFR signaling pathway.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and differentiation. Binding of PDGF ligands to PDGFRs leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K pathways.
Caption: Nintedanib inhibits the PDGFR signaling pathway.
Experimental Protocols
The determination of nintedanib's inhibitory activity relies on robust and reproducible experimental protocols. Below are methodologies for key assays.
Cell-Free Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of nintedanib on the enzymatic activity of purified receptor tyrosine kinases.
Caption: Experimental workflow for cell-free kinase assay.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).
-
Dilute the purified recombinant kinase (e.g., VEGFR2, FGFR1, PDGFRβ) to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate for the kinase and ATP.
-
-
Kinase Reaction:
-
In a microplate, add the diluted nintedanib solutions to the wells.
-
Add the diluted kinase to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or by measuring the incorporation of radioactive phosphate (B84403) from [γ-32P]ATP.
-
The percentage of kinase inhibition for each nintedanib concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the nintedanib concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of nintedanib on the proliferation of cells that are dependent on the targeted signaling pathways.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells known to express the target receptors (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR, lung fibroblasts for FGFR and PDGFR) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of nintedanib in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of nintedanib. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of nintedanib that causes a 50% reduction in cell viability, from the dose-response curve.
-
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that effectively blocks the signaling of VEGFR, FGFR, and PDGFR. This comprehensive inhibition of key pro-angiogenic and pro-fibrotic pathways underscores its therapeutic utility in a range of complex diseases. The quantitative data on its inhibitory potency, coupled with a clear understanding of the signaling pathways it modulates and the experimental protocols to assess its activity, provide a solid foundation for ongoing research and the development of novel therapeutic strategies.
References
Nintedanib Esylate: A Technical Guide to its Preclinical Antifibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
Nintedanib (B1663095), a small molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the management of fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF).[1][2][3] Its approval for clinical use is underpinned by a substantial body of preclinical evidence demonstrating its potent antifibrotic activity. This guide provides an in-depth overview of the preclinical data, focusing on the molecular mechanisms, experimental validation, and quantitative outcomes that define the antifibrotic profile of nintedanib.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
Nintedanib functions as an intracellular, ATP-competitive inhibitor of multiple tyrosine kinases that are crucial to the pathogenesis of fibrosis.[1][2][4] The primary targets are the receptors for key pro-fibrotic growth factors:
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Key drivers of fibroblast proliferation and migration.[5][6]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in fibroblast proliferation, differentiation, and survival.[5][6]
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): While known for their role in angiogenesis, they also contribute to fibrotic processes.[5][6]
By binding to the intracellular ATP-binding pocket of these receptors, nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][4] This action effectively inhibits the core cellular processes of fibrosis: fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][2][7] Beyond these primary targets, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn, which are involved in inflammatory and fibrotic signaling.[1][5][8]
Key Signaling Pathways Modulated by Nintedanib
The antifibrotic effects of nintedanib are mediated through the interruption of several critical signaling pathways.
Caption: Nintedanib blocks PDGF, FGF, and VEGF receptor tyrosine kinases.
Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. While not a direct target, nintedanib interferes with TGF-β signaling. Studies show nintedanib can inhibit the tyrosine phosphorylation of the type II TGF-β receptor (TβRII) and suppress the activation of downstream mediators like SMAD3 and p38 MAPK.[9] It also reduces TGF-β-stimulated collagen secretion and deposition.[5]
Caption: Nintedanib interferes with the pro-fibrotic TGF-β signaling pathway.
Recent research has uncovered additional mechanisms contributing to nintedanib's antifibrotic effects. These include the inhibition of the FAK/ERK/S100A4 signaling pathway and the induction of a noncanonical, beclin-1-dependent form of autophagy in fibroblasts.[9][10]
Quantitative Data from Preclinical Studies
The antifibrotic activity of nintedanib has been quantified in numerous in vitro and in vivo models.
Table 1: Summary of In Vitro Antifibrotic Effects of Nintedanib
| Cell Type | Stimulus | Parameter Measured | Nintedanib Concentration | Key Finding | Citation(s) |
| Human Lung Fibroblasts (IPF) | PDGF, FGF, VEGF | Proliferation, Migration | Nanomolar range | Potent inhibition of fibroblast proliferation and migration. | [2][3][7] |
| Human Lung Fibroblasts (PF-ILDs) | PDGF-BB (25-50 ng/ml) | Proliferation, Migration | 10 nM - 1 µM | Reduced proliferation and migration in fibroblasts from various PF-ILDs. | [11][12] |
| Human Lung Fibroblasts (HFL-1) | TGF-β1 | Myofibroblast Differentiation (α-SMA) | 1 µM | Attenuates myofibroblast differentiation. | [12] |
| Human Lung Fibroblasts (IPF) | TGF-β1 | ECM Production (Collagen, Fibronectin) | 1 µM - 2 µM | Down-regulates constitutive and TGF-β-induced expression of ECM proteins. | [9][11] |
| Human Fibrocytes | Growth Factors | Differentiation, Migration | Not specified | Inhibited migration and differentiation of fibrocytes. | [13] |
| Systemic Sclerosis (SSc) Fibroblasts | Endogenous Activation | Proliferation, Migration, ECM Release | Not specified | Inhibited key profibrotic functions in activated SSc fibroblasts. | [5][14] |
Table 2: Summary of In Vivo Antifibrotic Effects of Nintedanib
| Animal Model | Nintedanib Dosage | Treatment Schedule | Key Readouts | Outcome | Citation(s) |
| Bleomycin-induced Lung Fibrosis (Mouse) | Not specified | Therapeutic | Fibrocyte accumulation, Histology | Reduced number of fibrocytes and antifibrotic effects. | [13] |
| Bleomycin-induced Skin Fibrosis (Bleo-SF) | Not specified | Preventive & Therapeutic | Dermal thickening, Collagen deposition | Ameliorated dermal fibrosis. | [14] |
| Sclerodermatous GvHD (Mouse) | Not specified | Preventive & Therapeutic | Myofibroblast differentiation | Ameliorated dermal fibrosis. | [14] |
| Tsk-1 and Fra2 transgenic mice (SSc models) | Not specified | Not specified | Pulmonary and Dermal Fibrosis | Effectively reduced established fibrosis. | [14] |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis (Mouse) | 30 or 60 mg/kg/day | Preventive & Therapeutic | Liver histology, Inflammatory markers | Attenuated liver inflammation and fibrosis. | [8] |
Experimental Protocols
The following section details the methodologies for key experiments used to evaluate the preclinical antifibrotic effects of nintedanib.
In Vitro Assays
-
Cell Culture: Primary human lung fibroblasts are isolated from patients with IPF, other progressive fibrosing ILDs (PF-ILDs), or non-fibrotic donor lungs.[5][11] Human fetal lung fibroblast cell lines (e.g., HFL-1) are also commonly used.[10][15] Cells are cultured in standard media and stimulated with pro-fibrotic agents like TGF-β1 (1 ng/ml) or PDGF-BB (25-50 ng/ml) in the presence or absence of nintedanib (concentrations typically ranging from 10 nM to 2 µM).[9][12]
-
Proliferation Assay (MTT Assay): Fibroblasts are seeded in 96-well plates, treated with stimuli and nintedanib for a specified period (e.g., 24-72 hours).[11][15] MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and absorbance is measured to quantify cell viability and proliferation.
-
Migration Assay (Scratch/Wound Healing Assay): A confluent monolayer of fibroblasts is "scratched" with a pipette tip to create a cell-free gap.[14] The cells are then treated with stimuli and nintedanib. The rate of cell migration into the gap is monitored and quantified over time using microscopy.
-
Myofibroblast Differentiation (Western Blot / qPCR): Fibroblasts are treated with TGF-β1 and nintedanib. Differentiation into myofibroblasts is assessed by measuring the expression of alpha-smooth muscle actin (α-SMA), a key marker.[12] Protein levels are determined by Western blotting, and mRNA levels are quantified by quantitative PCR (qPCR).[14]
-
Extracellular Matrix (ECM) Deposition:
Caption: General experimental workflow for in vitro evaluation of nintedanib.
In Vivo Models
-
Bleomycin-Induced Pulmonary Fibrosis: This is a widely used model to mimic IPF.[10] Mice (e.g., C57BL/6) receive a single intratracheal or intraperitoneal injection of bleomycin (B88199) to induce lung injury and subsequent fibrosis.[10][13]
-
Treatment: Nintedanib is typically administered orally (e.g., via gavage) once daily, either in a preventive regimen (starting at the time of bleomycin administration) or a therapeutic regimen (starting after fibrosis is established, e.g., 7-14 days post-bleomycin).[8][14]
-
Assessment: After a period of 14-28 days, animals are euthanized. Lungs are harvested for analysis, including histological scoring of fibrosis (e.g., using Masson's trichrome stain) and biochemical quantification of total lung collagen content (e.g., via hydroxyproline (B1673980) assay).
-
-
Systemic Sclerosis (SSc) Models: To evaluate nintedanib in the context of SSc-associated fibrosis, various models are used:
-
Bleomycin-induced Skin Fibrosis (Bleo-SF): Involves repeated subcutaneous injections of bleomycin to induce dermal fibrosis.[14]
-
Genetic Models: Transgenic mice such as tight-skin-1 (Tsk-1) and fos-related antigen-2 (Fra2) spontaneously develop skin and/or lung fibrosis, representing later, non-inflammatory stages of the disease.[14]
-
Conclusion
The preclinical data for nintedanib esylate provide a robust scientific rationale for its clinical efficacy in fibrotic diseases. Through the targeted inhibition of key receptor tyrosine kinases (PDGFR, FGFR, VEGFR) and interference with crucial pro-fibrotic pathways like TGF-β signaling, nintedanib effectively counteracts the fundamental cellular processes driving fibrosis.[2][3] Extensive in vitro studies have demonstrated its ability to inhibit fibroblast proliferation, migration, differentiation, and ECM deposition at clinically relevant concentrations.[3][11] These findings are consistently validated in a range of in vivo animal models of lung, skin, and liver fibrosis, where nintedanib has been shown to attenuate inflammation and reduce the progression of established fibrosis.[7][8][14] The multifaceted mechanism of action underscores its utility across different fibrotic conditions, irrespective of the initial trigger.[7]
References
- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 12. Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. publications.ersnet.org [publications.ersnet.org]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Nintedanib Esylate
Nintedanib (B1663095) is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases.[1] It is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs), and it is also used in combination with other agents for certain types of non-small cell lung cancer (NSCLC).[2][3][4] Developed by Boehringer Ingelheim, nintedanib functions by targeting key pathways involved in the pathogenesis of fibrosis and angiogenesis.[5][6] A comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential for optimizing its clinical use and for guiding further research and development.
Pharmacodynamics: The Molecular Basis of Action
Nintedanib exerts its therapeutic effects by competitively binding to the intracellular adenosine (B11128) triphosphate (ATP)-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][5] This action blocks the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades crucial for the proliferation, migration, and survival of fibroblasts and other key cells involved in pathological processes.[7][8]
Key Molecular Targets
The primary targets of nintedanib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels.[9][10]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in fibroblast proliferation, migration, and differentiation.[5][9]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Critical drivers of fibroblast activation and proliferation in fibrotic diseases.[5][9]
-
Non-Receptor Tyrosine Kinases: The drug also inhibits FMS-like tyrosine kinase 3 (FLT3) and members of the Src family (Src, Lck, Lyn), which can contribute to its anti-fibrotic and anti-inflammatory properties.[2][7]
The simultaneous inhibition of these three key pro-fibrotic and pro-angiogenic pathways is believed to be fundamental to nintedanib's efficacy, particularly in slowing the progressive decline of lung function in patients with IPF.[5][10]
Table 1: In Vitro Inhibitory Activity of Nintedanib
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR 1 | 34 |
| VEGFR 2 | 13 |
| VEGFR 3 | 13 |
| FGFR 1 | 69 |
| FGFR 2 | 37 |
| FGFR 3 | 108 |
| PDGFR α | 59 |
| PDGFR β | 65 |
Data represents IC₅₀ values from cell-free in vitro kinase assays.[2]
Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Nintedanib exhibits time-independent and dose-proportional pharmacokinetics within the therapeutic range of 150-300 mg twice daily.[10][11][12]
Absorption Following oral administration, maximum plasma concentrations (Tmax) are achieved in approximately 2 to 4 hours.[3][11] The absolute bioavailability is low, around 4.7%, primarily due to extensive first-pass metabolism and the activity of the P-glycoprotein (P-gp) transporter.[3][13] Administration with food increases exposure (AUC) by about 20% and delays absorption; therefore, it is recommended to be taken with food to enhance tolerability.[3][14]
Distribution Nintedanib is highly bound to human plasma proteins, with a bound fraction of 97.8%, mainly to albumin.[2][7] It has a large volume of distribution at steady-state (Vss) of approximately 1050 L, which indicates extensive distribution into tissues.[13][15] Preclinical studies in rats confirmed wide tissue distribution, with the exception of the central nervous system.[10][12]
Metabolism The primary metabolic pathway for nintedanib is hydrolytic cleavage by esterases, which forms the main, less active metabolite BIBF 1202.[7][10][16] This metabolite is subsequently glucuronidated by UGT enzymes (primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10).[10][16] The cytochrome P450 (CYP) system, particularly CYP3A4, plays only a minor role, accounting for about 5% of the drug's metabolism.[7][16]
Excretion Elimination occurs predominantly via fecal/biliary excretion, with over 93% of the administered dose recovered in feces.[7][10] Renal clearance is negligible, with less than 1% of the dose excreted in the urine.[10][11] The terminal elimination half-life is approximately 10 to 15 hours, supporting a twice-daily dosing regimen with negligible accumulation.[10][11][17]
Table 2: Key Pharmacokinetic Parameters of Nintedanib in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Max. Concentration (Tmax) | 2 - 4 hours (fed) | [3][10][11] |
| Absolute Bioavailability | ~4.7% | [3][13][15] |
| Plasma Protein Binding | 97.8% | [2][7][12] |
| Volume of Distribution (Vss) | ~1050 L | [13][14][15] |
| Terminal Half-Life (t½) | 10 - 15 hours | [10][11][17] |
| Effective Half-Life (IPF patients) | ~9.5 hours | [2][3][7] |
| Total Clearance | ~1390 mL/min | [15][18] |
| Primary Metabolism | Esterase cleavage | [3][7][10] |
| Primary Route of Excretion | Fecal / Biliary (>93%) | [3][7][10] |
| Renal Excretion | < 1% |[10][11][17] |
Drug-Drug Interactions
Given its metabolic profile, nintedanib has a low potential for drug-drug interactions involving the CYP450 enzyme system.[10][11] However, it is a substrate of the P-gp transporter.[12][16]
-
P-gp Inhibitors: Co-administration with potent P-gp inhibitors, such as ketoconazole, can increase nintedanib exposure and may necessitate dose adjustment or interruption.[10][12]
-
P-gp Inducers: Concurrent use with potent P-gp inducers, like rifampicin, can decrease nintedanib exposure and should be avoided.[12][19]
Experimental Protocols
Pharmacokinetic Analysis
-
Methodology: The quantification of nintedanib and its primary metabolite (BIBF 1202) in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[20]
-
Protocol: Blood samples are collected from subjects at predefined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the resulting concentration-time data using non-compartmental or population PK modeling approaches.[20][21]
In Vitro Fibroblast Proliferation Assay
-
Objective: To determine the effect of nintedanib on the proliferation of human lung fibroblasts (HLFs) stimulated by growth factors like PDGF.
-
Protocol:
-
Cell Culture: HLFs are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of nintedanib.
-
Stimulation: Fibroblasts are stimulated with a growth factor (e.g., PDGF-BB).
-
Proliferation Measurement: Proliferation is assessed by measuring the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, typically via an ELISA-based method.[5]
-
Receptor Phosphorylation: Parallel experiments may be conducted to measure the inhibition of PDGFR autophosphorylation using a phospho-specific ELISA.[5]
-
Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the anti-fibrotic efficacy of nintedanib in an established in vivo model of lung fibrosis.
-
Protocol:
-
Induction: A single intratracheal dose of bleomycin (B88199) is administered to mice to induce lung injury and subsequent fibrosis.
-
Treatment: Nintedanib or a vehicle control is administered to the animals, typically daily via oral gavage, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.
-
Endpoint Analysis: After a set period (e.g., 14 or 21 days), animals are euthanized.
-
Assessment:
-
Histopathology: Lung tissue is harvested, fixed, and stained with Masson's Trichrome to visualize and quantify collagen deposition (fibrosis), often using the Ashcroft scoring system.
-
Collagen Quantification: Lung collagen content is measured biochemically using a hydroxyproline (B1673980) assay.
-
BALF Analysis: Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts and cytokine levels.
-
-
Caption: Workflow for the in vivo bleomycin-induced pulmonary fibrosis model.
Pharmacodynamic Biomarkers
Research has focused on identifying biomarkers that respond to nintedanib treatment. In clinical trials, nintedanib has been shown to decrease the levels of circulating markers of alveolar epithelial injury, including Surfactant Protein D (SP-D) and Cancer Antigen 125 (CA-125).[22][23] Notably, a significant portion (approximately 42%) of nintedanib's effect on slowing the decline in forced vital capacity (FVC) over 12 weeks was attributed to its effect on CA-125 levels, suggesting this biomarker may reflect the drug's mechanism of action in patients.[22][23]
Conclusion
Nintedanib esylate possesses a well-defined pharmacodynamic profile, acting as a multi-targeted inhibitor of key RTKs involved in fibrosis and angiogenesis. Its pharmacokinetic characteristics include low oral bioavailability, extensive tissue distribution, metabolism primarily via esterase cleavage, and predominantly fecal elimination. While it has a low potential for CYP450-mediated drug interactions, its interaction with the P-gp transporter is clinically significant. The established preclinical and clinical data provide a robust foundation for its use in treating progressive fibrotic lung diseases and continue to inform the development of novel therapeutic strategies.
References
- 1. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Nintedanib - Wikipedia [en.wikipedia.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Properties of Nintedanib in Healthy Volunteers and Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uspharmacist.com [uspharmacist.com]
- 20. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Effects of nintedanib on circulating biomarkers of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of nintedanib on circulating biomarkers of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nintedanib Esylate in Fibroblast Activation: A Technical Guide
Nintedanib (B1663095) esylate, a multi-targeted tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the management of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Its efficacy is rooted in its ability to concurrently block key signaling pathways that drive the activation, proliferation, and pro-fibrotic functions of fibroblasts. This guide provides a detailed examination of nintedanib's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the critical molecular and cellular processes involved.
Molecular Targets and Inhibitory Profile
Nintedanib functions as an ATP-competitive inhibitor, targeting the intracellular kinase domains of several receptor tyrosine kinases (RTKs) crucial to fibrogenesis. By binding to the ATP pocket, it prevents receptor autophosphorylation and the subsequent initiation of downstream signaling cascades.[1][2][3] Its primary targets are the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[1][4] Additionally, nintedanib demonstrates inhibitory effects on non-receptor tyrosine kinases, such as those in the Src family.
Data Presentation: Quantitative Analysis of Nintedanib's Inhibitory Potency
The inhibitory activity of nintedanib against its principal kinase targets has been determined through in vitro enzymatic and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the drug's potency.
Table 1: In Vitro IC₅₀ Values of Nintedanib Against Key Tyrosine Kinases
| Target Kinase Family | Specific Receptor/Kinase | IC₅₀ (nM) | References |
| PDGFR | PDGFRα | 59 | |
| PDGFRβ | 65 | ||
| FGFR | FGFR-1 | 69 | |
| FGFR-2 | 37 | ||
| FGFR-3 | 108 | ||
| VEGFR | VEGFR-1 | 34 | |
| VEGFR-2 | 13 - 21 | ||
| VEGFR-3 | 13 | ||
| Other Kinases | Flt-3 | 26 | |
| Src | 156 | ||
| Lck | 16 | ||
| Lyn | 195 |
Table 2: Cellular Inhibitory Activity of Nintedanib
| Cell Process | Cell Type | Stimulant | IC₅₀ (nM) | References |
| PDGFRα Autophosphorylation | Human Lung Fibroblasts (N-HLF) | PDGF-BB | 22 | |
| PDGFRβ Autophosphorylation | Human Lung Fibroblasts (N-HLF) | PDGF-BB | 39 | |
| Proliferation | Human Lung Fibroblasts (N-HLF) | PDGF-BB | 64 | |
| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | 9 | |
| Proliferation | Human Umbilical Artery Smooth Muscle Cells | PDGF-BB | 69 | |
| Proliferation | Bovine Retinal Pericytes | PDGF-BB | 79 |
Core Anti-Fibrotic Mechanisms
Nintedanib's therapeutic effects are a direct consequence of its impact on the fundamental cellular processes that drive fibrosis.
Inhibition of Fibroblast Proliferation and Migration
Fibroblasts are central to the pathogenesis of fibrosis, and their excessive proliferation and migration lead to the accumulation of fibrotic tissue. Growth factors such as PDGF and FGF are potent mitogens for fibroblasts. Nintedanib effectively curtails these processes by blocking the PDGFR and FGFR signaling pathways. In vitro studies have demonstrated that nintedanib inhibits growth-factor-induced proliferation of lung fibroblasts from both IPF patients and healthy controls in a concentration-dependent manner. At a clinically relevant concentration of 70 nM, nintedanib inhibited PDGF-stimulated proliferation of IPF fibroblasts by 65%.
Inhibition of Myofibroblast Differentiation
The differentiation of fibroblasts into contractile, matrix-producing myofibroblasts is a hallmark of active fibrosis. This process is primarily driven by Transforming Growth Factor-beta (TGF-β). Nintedanib has been shown to interfere with this transdifferentiation. It prevents the expression of key myofibroblast markers, such as alpha-smooth muscle actin (α-SMA) and Snail, in response to TGF-β stimulation. This inhibition helps to reduce tissue stiffening and the overproduction of extracellular matrix (ECM).
Inhibition of Extracellular Matrix (ECM) Deposition
A defining feature of fibrosis is the excessive accumulation of ECM components, particularly collagens. Nintedanib interferes with this process by inhibiting the synthesis and secretion of ECM proteins by fibroblasts. Studies using primary human lung fibroblasts from IPF patients show that nintedanib significantly reduces TGF-β-induced collagen secretion and deposition.
Modulation of Key Signaling Pathways
Nintedanib exerts its anti-fibrotic effects by intercepting critical intracellular signaling cascades downstream of its target receptors.
PDGFR, FGFR, and VEGFR Signaling
Upon binding of their respective ligands (PDGF, FGF, VEGF), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activates multiple pathways, including the Ras/Raf/MAPK (ERK1/2) and PI3K/Akt pathways, which are central to cell proliferation, migration, and survival. Nintedanib, by blocking the initial receptor phosphorylation, effectively shuts down these subsequent signaling events.
TGF-β Signaling Pathway
TGF-β is a master regulator of fibrosis. It signals through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. Nintedanib has been shown to inhibit TGF-β signaling through multiple mechanisms. It reduces the TGF-β1-induced phosphorylation of Smad2/3, the central mediators of the canonical pathway. Furthermore, it inhibits the activation of non-canonical pathways, including the p38 MAPK and ERK1/2 cascades. Some evidence suggests nintedanib may also inhibit the initial tyrosine phosphorylation of the type II TGF-β receptor, an early event in signal activation.
Experimental Protocols
The anti-fibrotic effects of nintedanib have been characterized using a variety of in vitro assays. Below are generalized protocols for key experiments.
Cell Culture and Treatment
-
Cell Source: Primary human lung fibroblasts are isolated from lung tissue obtained from patients with IPF or from non-fibrotic control lungs. Cells are typically used between passages 3 and 6 to maintain a stable phenotype.
-
Culture Conditions: Fibroblasts are cultured in standard media like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: For experiments, cells are often serum-starved for 24 hours to synchronize them in a quiescent state. They are then pre-incubated with nintedanib at various concentrations (e.g., 0.01 to 1 µM) for a short period (e.g., 30 minutes) before being stimulated with a growth factor like PDGF-BB (e.g., 50 ng/mL) or TGF-β1 (e.g., 5 ng/mL).
Proliferation Assay (BrdU Incorporation)
-
Principle: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Method: Following treatment with nintedanib and a mitogen (e.g., PDGF-BB), cells are incubated with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine. The incorporated BrdU is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme for colorimetric or fluorescent readout. The signal intensity is proportional to the level of cell proliferation.
Migration Assay (Scratch Wound Assay)
-
Principle: This assay assesses the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.
-
Method: A scratch is made through a confluent fibroblast monolayer using a pipette tip. The cells are then treated with nintedanib and a chemoattractant (e.g., PDGF-BB). The closure of the scratch is monitored and imaged at regular intervals (e.g., over 24-72 hours). The rate of wound closure is quantified to determine cell migration.
Myofibroblast Differentiation (Western Blot for α-SMA)
-
Principle: Western blotting is used to detect and quantify the expression of specific proteins, such as α-SMA, a key marker of myofibroblast differentiation.
-
Method: Fibroblasts are treated with nintedanib and TGF-β1 for 24-48 hours. Total protein is extracted from the cells, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is incubated with a primary antibody specific for α-SMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Collagen Secretion Assay (Sircol Assay)
-
Principle: This is a quantitative dye-binding assay for the analysis of soluble collagens.
-
Method: Following treatment with nintedanib and TGF-β1, the cell culture medium is collected. The Sircol dye reagent is added to the medium, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens. The collagen-dye complex is precipitated, and after centrifugation, the pellet is dissolved in an alkali reagent. The absorbance is read on a spectrophotometer, and the collagen concentration is determined by comparison to a known standard.
Conclusion
Nintedanib esylate exerts its potent anti-fibrotic effects by comprehensively targeting the core pathological activities of fibroblasts. By inhibiting key receptor tyrosine kinases—PDGFR, FGFR, and VEGFR—it blocks the primary pathways that stimulate fibroblast proliferation and migration. Furthermore, it directly interferes with the pro-fibrotic TGF-β signaling cascade, preventing the differentiation of fibroblasts into myofibroblasts and subsequent deposition of extracellular matrix. This multi-pronged mechanism of action provides a strong rationale for its clinical efficacy in slowing the progression of fibrotic diseases like IPF.
References
Methodological & Application
Nintedanib Esylate In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades that are crucial for cell proliferation, migration, and survival.[2] This document provides detailed protocols for two common in vitro methods to assess the anti-proliferative effects of Nintedanib esylate: the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.
Introduction
Nintedanib is an indolinone derivative that functions as a triple angiokinase inhibitor. Its mechanism of action involves the inhibition of key drivers of angiogenesis and fibrosis, making it a valuable therapeutic agent in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. In vitro cell proliferation assays are fundamental tools for characterizing the potency and mechanism of action of compounds like Nintedanib. These assays are essential for determining the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which guide dose selection for further preclinical and clinical studies.
Mechanism of Action
Nintedanib exerts its anti-proliferative effects by inhibiting the autophosphorylation of VEGFR, FGFR, and PDGFR. This inhibition disrupts downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell cycle progression and survival. By blocking these pathways, Nintedanib effectively halts the proliferation of various cell types, including endothelial cells, fibroblasts, and pericytes.
Data Presentation: this compound Inhibitory Concentrations
The following tables summarize the reported IC50 and EC50 values for this compound in various cell lines and assays. These values demonstrate the compound's potent anti-proliferative activity across different cellular contexts.
Table 1: On-Target Kinase Inhibition (IC50, nM)
| Kinase | Nintedanib |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
Data compiled from various preclinical studies.
Table 2: Anti-Proliferative Activity of Nintedanib in Human Cell Lines
| Cell Line | Cell Type | Assay | IC50 / EC50 (µM) |
| Human Lung Fibroblasts (IPF) | Fibroblast | PDGF-stimulated proliferation | 0.011 |
| Human Lung Fibroblasts (IPF) | Fibroblast | FGF-stimulated proliferation | 0.0055 |
| Human Lung Fibroblasts (IPF) | Fibroblast | VEGF-stimulated proliferation | < 0.001 |
| A549 | Adenocarcinoma | MTT | 22.62 |
| Calu-6 | Adenocarcinoma | [3H] Thymidine uptake | > 1 |
| AGS | Gastric Cancer | Cell viability (48h) | 5.3 ± 0.9 |
| MKN28 | Gastric Cancer | Cell viability (48h) | 6.1 ± 1.2 |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol describes a colorimetric assay to determine cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases.
Materials:
-
This compound
-
Target cells (e.g., A549, human lung fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Nintedanib in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nintedanib.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.
-
Protocol 2: BrdU Cell Proliferation Assay
This protocol describes an immunoassay to measure cell proliferation based on the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with a range of this compound concentrations.
-
-
BrdU Labeling:
-
After the desired drug incubation period, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing Solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation for each concentration relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the drug concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Nintedanib signaling pathway inhibition.
Caption: Cell proliferation assay workflow.
References
Nintedanib Esylate in Endothelial Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), playing a crucial role in mitigating fibrotic processes and angiogenesis.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1] By competitively binding to the intracellular ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibitory action ultimately modulates key cellular processes such as the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts.
These application notes provide a comprehensive overview and detailed protocols for utilizing endothelial cell migration assays to investigate the biological effects of Nintedanib esylate. The provided methodologies and data will guide researchers in assessing the drug's impact on endothelial cell motility, a critical process in angiogenesis.
Mechanism of Action: Inhibition of Pro-Angiogenic Signaling
Nintedanib exerts its anti-angiogenic effects by targeting key signaling pathways that drive the formation of new blood vessels. The inhibition of VEGFR, FGFR, and PDGFR autophosphorylation by Nintedanib leads to the downregulation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation and migration.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on endothelial cell migration from published studies. These values can serve as a reference for dose-selection in experimental design.
| Cell Line | Assay Type | Parameter | IC50 / Effective Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Scratch Assay | Migration Inhibition | Dose-dependent reduction | |
| Human Microvascular Endothelial Cells (HMEC) | Transwell Assay | Migration Inhibition | Not specified | |
| Human Pulmonary Microvascular Endothelial Cells (HPMEC) | Western Blot | FAK Phosphorylation | Inhibition at tested concentrations |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, serum concentration, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Experimental Protocols
Three common in vitro assays to assess endothelial cell migration are the Scratch (Wound Healing) Assay, the Transwell (Boyden Chamber) Assay, and the Spheroid Sprouting Assay.
Scratch (Wound Healing) Assay
This method is used to assess two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored in the presence of Nintedanib.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells are fully confluent. To minimize the effects of cell proliferation on wound closure, serum-starve the cells overnight or add a proliferation inhibitor like Mitomycin C.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the well. To ensure consistency, apply firm, constant pressure. A cross-shaped scratch can also be made.
-
Washing and Treatment: Gently wash the monolayer twice with PBS to remove detached cells and debris. Aspirate the PBS and add fresh, low-serum medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Imaging: Immediately place the plate on a microscope stage and capture images of the scratch at designated locations (Time 0).
-
Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant.
References
Application Notes and Protocols: Nintedanib Esylate in a Bleomycin-Induced Lung Fibrosis Model
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lung tissue and compromised respiratory function. The bleomycin-induced lung fibrosis model in rodents is the most widely used preclinical model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapeutic agents. Bleomycin (B88199), an anti-cancer drug, causes lung injury and inflammation, which progresses to a fibrotic phase that mimics many features of human IPF.
Nintedanib esylate is a multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of IPF. It targets key receptors involved in the proliferation, migration, and differentiation of fibroblasts, the primary cell type responsible for collagen deposition. This document provides detailed protocols for inducing lung fibrosis in mice using bleomycin and for evaluating the therapeutic efficacy of this compound.
Signaling Pathways in Lung Fibrosis and Nintedanib's Mechanism of Action
Pulmonary fibrosis is driven by a complex interplay of signaling pathways activated by initial lung injury. Key players include platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). These receptors, upon activation, trigger downstream signaling cascades that lead to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen production. Nintedanib exerts its anti-fibrotic effects by competitively inhibiting the ATP-binding sites of these receptors, thereby blocking these pro-fibrotic processes.
Caption: Nintedanib inhibits key tyrosine kinase receptors.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice via a single intratracheal instillation of bleomycin.
Materials:
-
Bleomycin sulfate (B86663) (e.g., Sigma-Aldrich, cat. no. B5507)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Animal handling and surgical equipment (e.g., small animal laryngoscope, illumination source, 24G catheter)
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation: Prepare a fresh solution of bleomycin in sterile saline at a concentration of 2.5 U/kg to 5 U/kg. The final instillation volume should be approximately 50 µL per mouse.
-
Anesthesia: Anesthetize the mouse using the chosen anesthetic protocol. Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Position the mouse in a supine position on a surgical board.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a 24G catheter into the trachea.
-
Instill 50 µL of the bleomycin solution through the catheter.
-
Keep the mouse in a vertical position for a few seconds to ensure the solution is distributed into the lungs.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Provide appropriate post-operative care, including analgesics and a warm environment.
-
Sham Control: For the control group, follow the same procedure but instill 50 µL of sterile saline instead of the bleomycin solution.
-
Fibrosis Development: The fibrotic phase typically develops over 14 to 28 days post-bleomycin administration.
This compound Administration
This protocol outlines the preparation and oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (20G, curved)
-
Syringes
Procedure:
-
Preparation of Nintedanib Suspension:
-
Calculate the required amount of this compound based on the desired dosage (typically 30-100 mg/kg/day) and the number of animals.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily.
-
The volume administered is typically 10 mL/kg body weight. .
-
Treatment can be initiated either prophylactically (starting at the same time as bleomycin administration) or therapeutically (starting 7-14 days after bleomycin administration).
-
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
Assessment of Pulmonary Fibrosis
a. Histological Analysis (Masson's Trichrome Staining)
-
Tissue Collection: At the end of the study (e.g., day 21 or 28), euthanize the mice and perfuse the lungs with saline.
-
Fixation and Processing: Inflate the lungs with 10% neutral buffered formalin and immerse in formalin for 24 hours. Process the fixed tissues and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks (5 µm) and stain with Masson's trichrome stain to visualize collagen deposition (stains blue).
-
Scoring: Quantify the extent of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score, on a scale of 0 (normal) to 8 (severe fibrosis).
b. Hydroxyproline (B1673980) Assay
-
Tissue Homogenization: Homogenize a portion of the lung tissue in distilled water.
-
Hydrolysis: Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Assay: Use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline content, which is a major component of collagen.
-
Normalization: Normalize the hydroxyproline content to the total lung protein concentration or lung weight.
Experimental Workflow and Data Presentation
The overall experimental workflow involves acclimatizing the animals, inducing lung fibrosis with bleomycin, administering this compound or vehicle, and finally, assessing the degree of fibrosis using histological and biochemical methods.
Caption: Experimental workflow for the bleomycin-induced fibrosis model.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies evaluating this compound in the bleomycin-induced lung fibrosis model.
Table 1: Histological Assessment of Lung Fibrosis (Ashcroft Score)
| Treatment Group | Dosage (mg/kg/day) | Ashcroft Score (Mean ± SEM) |
| Sham + Vehicle | - | 0.5 ± 0.2 |
| Bleomycin + Vehicle | - | 5.8 ± 0.6 |
| Bleomycin + Nintedanib | 30 | 3.5 ± 0.4 |
| Bleomycin + Nintedanib | 60 | 2.1 ± 0.3 |
| Bleomycin + Nintedanib | 100 | 1.5 ± 0.2 |
Table 2: Biochemical Assessment of Lung Fibrosis (Hydroxyproline Content)
| Treatment Group | Dosage (mg/kg/day) | Hydroxyproline (µg/mg lung tissue) |
| Sham + Vehicle | - | 15.2 ± 2.1 |
| Bleomycin + Vehicle | - | 45.8 ± 5.3 |
| Bleomycin + Nintedanib | 30 | 32.1 ± 3.9 |
| Bleomycin + Nintedanib | 60 | 25.6 ± 3.1 |
| Bleomycin + Nintedanib | 100 | 20.4 ± 2.5 |
The bleomycin-induced lung fibrosis model is an essential tool for the preclinical evaluation of anti-fibrotic therapies. This compound has demonstrated significant efficacy in this model, reducing both the histological and biochemical markers of fibrosis. The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this model for their drug development programs. Careful adherence to these protocols will ensure reproducible and reliable results.
Application Notes and Protocols for Nintedanib Esylate in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095) is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are key mediators in the pathogenesis of fibrosis and angiogenesis.[2][3] Additionally, nintedanib has been shown to modulate inflammatory pathways.[2] These characteristics make it a valuable tool for preclinical research in various disease models, particularly those involving fibrosis and cancer. This document provides detailed application notes and protocols for the use of Nintedanib esylate in in vivo mouse studies, with a focus on models of pulmonary and liver fibrosis.
Quantitative Data Summary
The following tables summarize dosages and administration details from key preclinical mouse studies. Efficacy is often dose-dependent.[4]
Table 1: this compound Dosage in Pulmonary Fibrosis Mouse Models
| Mouse Model | Induction Agent | Nintedanib Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Bleomycin (B88199) | 30, 60, 120 mg/kg/day | Oral Gavage | Daily, starting 7 days post-induction for 28 days | Dose-dependent reduction in pulmonary fibrosis, inflammation, and oxidative stress. | |
| IPF | Bleomycin | 60 mg/kg/day | Oral Gavage | Daily, starting 3 days post-induction | Significantly reversed bleomycin-induced pulmonary fibrosis. | |
| IPF | Bleomycin | 50 mg/kg/day | Oral Gavage | Once daily, 5 days/week for 3 weeks | Reduced pulmonary injury and neutrophil accumulation. | |
| Radiation-Induced Lung Fibrosis | Thoracic Irradiation | 30, 60 mg/kg/day | Oral Gavage | Daily, starting 1 week post-irradiation for 39 weeks | Reduced lung density and fibrosis phenotype. |
Table 2: this compound Dosage in Liver Fibrosis Mouse Models
| Mouse Model | Induction Agent | Nintedanib Dosage | Administration Route | Treatment Schedule | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Liver Fibrosis | Carbon Tetrachloride (CCl₄) | 30, 60 mg/kg/day | Oral Gavage | Preventive: Daily for 21 days. Therapeutic: Daily from day 7 or 14. | Significantly reduced liver inflammation, collagen deposition, and serum ALT/AST levels. | |
Signaling Pathways Modulated by Nintedanib
Nintedanib exerts its effects by inhibiting key signaling pathways involved in cell proliferation, migration, and fibrosis.
Caption: Nintedanib inhibits RTKs (PDGFR, FGFR, VEGFR) and Src, blocking downstream pathways like PI3K/Akt/mTOR and FAK to reduce fibrosis and angiogenesis.
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle: Distilled water or 0.5% Hydroxyethyl cellulose (B213188) (HEC)
-
Oral gavage needles (20-22 gauge, curved or straight)
-
Syringes (1 mL)
-
Balance and weigh boats
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the total amount of this compound required based on the number of mice, their average weight, the dose (e.g., 60 mg/kg), and the study duration.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the required volume of the chosen vehicle (e.g., distilled water).
-
Gradually add the powder to the vehicle while vortexing to create a homogenous suspension. Sonication may be used to aid dispersion if necessary.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
-
Administer the suspension to mice once daily via oral gavage. The volume of administration should be adjusted based on the individual mouse's body weight (typically 10 mL/kg).
Bleomycin-Induced Pulmonary Fibrosis Model
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., pentobarbital (B6593769) sodium or isoflurane)
-
Intratracheal instillation device
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of 1% pentobarbital sodium).
-
Fix the mouse in a supine position.
-
Dissolve bleomycin in sterile saline to the desired concentration.
-
Expose the trachea and instill a single dose of bleomycin (e.g., 5 mg/kg) into the lungs. The sham/control group receives an equal volume of sterile saline.
-
Allow the mice to recover from anesthesia in a warm, clean cage.
-
Initiate Nintedanib treatment according to the desired regimen (preventive or therapeutic). For a therapeutic model, treatment typically begins 3 to 7 days after bleomycin instillation.
-
Monitor mice daily for signs of distress and record body weight regularly.
-
Euthanize mice at the study endpoint (e.g., day 14 or 21) for sample collection.
Assessment of Pulmonary Fibrosis
Histological Analysis:
-
At the end of the study, euthanize the mice and collect lung tissues.
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and section it.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess lung morphology and inflammation.
-
Use Masson's Trichrome stain to visualize and quantify collagen deposition as a marker of fibrosis.
Molecular Analysis:
-
Homogenize fresh-frozen lung tissue to extract RNA or protein.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of pro-fibrotic markers (e.g., Collagen Type I, alpha-smooth muscle actin (α-SMA)) and inflammatory cytokines.
-
Perform Western blotting or ELISA to quantify the protein levels of these markers.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a therapeutic study using the bleomycin-induced pulmonary fibrosis model.
Caption: A typical therapeutic workflow for Nintedanib in a bleomycin-induced mouse model of pulmonary fibrosis.
References
Application Notes and Protocols for Western Blot Analysis of Nintedanib Esylate-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nintedanib esylate is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that plays a critical role in mitigating fibrotic processes and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of these receptors, which blocks their autophosphorylation and the subsequent activation of downstream signaling cascades.[1][3] This inhibition modulates key cellular processes, including proliferation, migration, and differentiation, particularly in fibroblasts, which are central to the pathogenesis of diseases like Idiopathic Pulmonary Fibrosis (IPF).
Western blot analysis is a fundamental immunoassay technique used to detect and quantify specific proteins in a sample. It is an indispensable tool for elucidating the mechanism of action of drugs like Nintedanib. By using antibodies specific to total and phosphorylated forms of target proteins, researchers can directly measure the inhibitory effect of Nintedanib on RTK activation and its impact on downstream signaling pathways. These application notes provide comprehensive protocols for utilizing Western blot analysis to investigate the molecular effects of this compound in treated cells.
Mechanism of Action and Key Signaling Pathways
Nintedanib's therapeutic effects are primarily attributed to its interference with critical signaling pathways that drive fibrosis and angiogenesis. The inhibition of VEGFR, FGFR, and PDGFR autophosphorylation by Nintedanib leads to the downregulation of several downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Additionally, Nintedanib has been shown to modulate signaling intermediates involved in the Transforming Growth Factor-β (TGF-β) pathway, such as SMAD3 and p38 MAPK.
Key molecular events following Nintedanib treatment that can be effectively monitored by Western blot include:
-
Reduced phosphorylation of receptor tyrosine kinases (VEGFR, FGFR, PDGFR).
-
Decreased phosphorylation of downstream signaling proteins such as ERK1/2 and Akt.
-
Downregulation of profibrotic markers, including α-smooth muscle actin (α-SMA), fibronectin, and collagen.
-
Inhibition of TGF-β-induced phosphorylation of Smad2/3 and p38 MAPK.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression and phosphorylation of key proteins as determined by Western blot analysis in various studies.
Table 1: Effect of Nintedanib on Receptor Tyrosine Kinase Phosphorylation
| Cell Type | Ligand Stimulation | Nintedanib Conc. | Target Protein | Observed Effect | Reference |
|---|---|---|---|---|---|
| Lung Fibroblasts | PDGF-BB (50 ng/mL) | 0.01-0.3 µM | p-PDGFR | Dose-dependent inhibition of phosphorylation | |
| T-Cells | anti-CD3/CD28 | 10-100 nM | p-Lck (Y394) | Dose-dependent inhibition of phosphorylation | |
| HPMECs* | VEGF (50 ng/mL) | 1 µM | p-FAK** | Suppression of VEGF-induced phosphorylation | |
| IMR-90 Fibroblasts | TGF-β1 (2.5 ng/mL) | 0.5-2 µM | p-SMAD3 | Inhibition of phosphorylation after 1 hour |
*Human Pulmonary Microvascular Endothelial Cells **Phosphorylated Focal Adhesion Kinase, a downstream effector of VEGFR signaling.
Table 2: Effect of Nintedanib on Profibrotic and Signaling Proteins in IPF Lung Fibroblasts
| Treatment Condition | Duration | Target Protein | Observed Effect (vs. Vehicle Control) | Reference |
|---|---|---|---|---|
| Nintedanib (0.5-2 µM) | 72 hours | Fibronectin | Dose-dependent decrease | |
| Nintedanib (0.5-2 µM) | 72 hours | Collagen 1a1 | Dose-dependent decrease | |
| Nintedanib (2 µM) | 72 hours | α-SMA | Significant decrease | |
| Nintedanib (0.5-2 µM) | 1 hour | p-p38 MAPK | Inhibition of TGF-β1 induced phosphorylation |
| Nintedanib (1 µM) | 24 hours | p-ERK1/2 | Reduction of TGF-β1 induced phosphorylation | |
Experimental Protocols
This section provides detailed methodologies for conducting Western blot analysis to assess the impact of Nintedanib on target protein expression and phosphorylation.
Cell Culture and Treatment
This protocol is a general guideline and may require optimization based on the specific cell line and experimental design.
-
Cell Seeding: Plate the relevant cell line (e.g., primary human lung fibroblasts, A549, HPMECs) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation (Optional): For studies investigating growth factor-induced signaling, it is crucial to reduce basal levels of pathway activation. Once cells reach the desired confluency, aspirate the growth medium, wash once with sterile phosphate-buffered saline (PBS), and replace the medium with serum-free or low-serum medium for 12-24 hours.
-
Nintedanib Pre-incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Aspirate the starvation medium and add the Nintedanib-containing medium to the cells. Incubate for a specified time, typically between 30 minutes and 3 hours, depending on the experimental design.
-
Ligand Stimulation: To study the inhibition of a specific pathway, stimulate the cells with the appropriate ligand. For example, add recombinant human PDGF-BB (10-50 ng/mL) or VEGF directly to the medium and incubate for a short period (e.g., 10-30 minutes) to induce receptor phosphorylation.
-
Controls: Always include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with ligand only, and cells treated with Nintedanib only.
Protein Extraction (Cell Lysis)
This protocol is designed to efficiently extract total cellular proteins while preserving phosphorylation states.
-
Preparation: Pre-chill all buffers and a refrigerated centrifuge to 4°C. Prepare lysis buffer (e.g., RIPA buffer) immediately before use by adding protease and phosphatase inhibitor cocktails.
-
RIPA Buffer Composition: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with inhibitors.
-
-
Cell Lysis: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein lysate, to a new pre-chilled tube. Store at -80°C for long-term use.
Protein Quantification
Determine the protein concentration of each lysate to ensure equal loading for SDS-PAGE.
-
Assay: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, which is compatible with detergents present in lysis buffers.
-
Procedure: Follow the manufacturer's instructions for the chosen assay kit.
-
Normalization: Based on the results, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-40 µg) for each sample.
Western Blotting Procedure
-
Sample Preparation: To an aliquot of each cell lysate containing equal protein amounts, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with a suitable blocking buffer for 1 hour at room temperature with gentle agitation. For phosphoproteins, 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended.
-
Primary Antibody Incubation: Dilute the primary antibody specific for the target protein (e.g., anti-p-PDGFR, anti-p-ERK, anti-α-SMA) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain a strong signal without saturation. Quantify band intensities using densitometry software (e.g., ImageJ).
-
Stripping and Reprobing (Optional but Recommended): To normalize the signal of a phosphorylated protein, the membrane can be stripped of antibodies and re-probed for the corresponding total protein and a loading control (e.g., GAPDH or β-actin). This ensures that observed changes are due to altered phosphorylation status and not differences in protein loading.
References
Nintedanib Esylate: Application Notes and Protocols for Studying Tumor Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib (B1663095), available as nintedanib esylate, is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily targets the vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] By competitively binding to the ATP-binding pocket of these receptors, nintedanib blocks downstream signaling cascades integral to angiogenesis, tumor proliferation, and fibrosis.[1][3][4] This multi-targeted approach makes nintedanib a valuable tool for investigating tumor angiogenesis and developing anti-cancer therapeutic strategies.[1] These application notes provide a comprehensive guide to utilizing this compound in preclinical tumor angiogenesis models, including detailed experimental protocols and expected outcomes based on published data.
Mechanism of Action
Nintedanib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor angiogenesis and directly affecting tumor cell proliferation.[5] Its primary mechanism involves the simultaneous blockade of three key pro-angiogenic signaling pathways: VEGFR, FGFR, and PDGFR. This "triple angiokinase" inhibition disrupts the proliferation, migration, and survival of endothelial cells, pericytes, and smooth muscle cells, which are critical components of the tumor vasculature.[6][7] The inhibition of these pathways leads to a reduction in microvessel density, decreased pericyte coverage, and impaired tumor perfusion.[6][7][8] Furthermore, in tumor cells where FGFR or PDGFR pathways are oncogenic drivers, nintedanib can directly inhibit cell proliferation and induce apoptosis.[5]
Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC₅₀ (nmol/L) | Reference |
| VEGFR-1 | 34 | [9] |
| VEGFR-2 | 13-21 | [8][9] |
| VEGFR-3 | 13 | [9] |
| PDGFRα | 59 | [9] |
| PDGFRβ | 65 | [9] |
| FGFR-1 | 37-69 | [8][9] |
| FGFR-2 | 37 | [9] |
| FGFR-3 | 108 | [9] |
| Flt-3 | 26 | [9] |
| Src | 156 | [9] |
| Lck | 16 | [9] |
| Lyn | 195 | [9] |
Table 2: In Vitro Anti-proliferative Activity of Nintedanib
| Cell Line | Cancer Type | Key Mutation/Amplification | EC₅₀ (nmol/L) | Reference |
| HUVECs (VEGF-stimulated) | Endothelial Cells | - | 9 | [9] |
| HUASMCs (PDGF-BB-stimulated) | Smooth Muscle Cells | - | 69 | [9] |
| Bovine Retinal Pericytes (PDGF-BB-stimulated) | Pericytes | - | 79 | [9] |
| NCI-H1703 | NSCLC | PDGFRα & FGFR1 amplification | 10 | [5] |
| KatoIII | Gastric Cancer | FGFR2 amplification | 176 | [5] |
| AN3CA | Endometrial Cancer | FGFR2 mutation | 152 | [5] |
| MFM-223 | Breast Cancer | FGFR2 amplification | 108 | [5] |
Table 3: In Vivo Efficacy of Nintedanib in Xenograft Models
| Tumor Model | Treatment and Dose | Tumor Growth Inhibition (TGI) % | Effects on Microvessel Density (MVD) | Reference |
| NCI-H1703 (NSCLC) | 100 mg/kg, once daily | 107% (tumor shrinkage) | Not specified | [5] |
| Pancreatic Cancer (various models) | Not specified | Significant inhibition | Decreased MVD (CD31) and pericyte coverage (NG2) | [8] |
| Lung Cancer (various models) | Not specified | Significant inhibition | Decreased MVD (CD31) and pericyte coverage (NG2) | [8] |
| A549 (NSCLC) | 50 mg/kg | Significant reduction in tumor volume | Significantly lower vascular density | [10] |
| Colorectal Cancer | Not specified | Reduced tumor growth | Significantly inhibited angiogenesis | [11] |
| Malignant Pleural Mesothelioma | 50 mg/kg, intraperitoneally | Significantly reduced tumor burden | Reduced tumor vascularization | [12] |
Experimental Protocols
Caption: General experimental workflow for in vivo tumor angiogenesis studies.
Protocol 1: In Vivo Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the efficacy of nintedanib.
Materials:
-
Tumor cell line of interest (e.g., NCI-H1703, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
This compound
-
Vehicle for oral gavage (e.g., distilled water or a suitable suspension vehicle)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Culture tumor cells in complete medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1-5 x 10⁷ cells/mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Nintedanib Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., distilled water) for oral administration.
-
Administer nintedanib or vehicle control to the mice once daily via oral gavage. Dosages in preclinical models typically range from 30 to 100 mg/kg/day.
-
-
Tumor Growth Monitoring:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., fixation in formalin for immunohistochemistry or snap-freezing for molecular analysis).
-
Protocol 2: Immunohistochemical Analysis of Microvessel Density (CD31) and Pericyte Coverage (NG2)
This protocol outlines the staining of tumor sections to visualize and quantify blood vessels and associated pericytes.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Primary antibodies:
-
Anti-CD31 antibody (for endothelial cells)
-
Anti-NG2 antibody (for pericytes)
-
-
Secondary antibodies (biotinylated or fluorescently labeled)
-
Detection reagent (e.g., streptavidin-HRP and DAB substrate, or fluorescent mounting medium)
-
Hematoxylin for counterstaining (for chromogenic detection)
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity (if using HRP-based detection).
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibodies (anti-CD31 and/or anti-NG2) overnight at 4°C.
-
Wash the slides and incubate with the appropriate secondary antibodies.
-
For chromogenic detection, incubate with streptavidin-HRP followed by the DAB substrate. Counterstain with hematoxylin.
-
For fluorescent detection, mount the slides with a fluorescent mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained tumor sections using a microscope.
-
Microvessel Density (MVD) Quantification: Identify "hot spots" of high vascularity. Count the number of CD31-positive vessels in several high-power fields. MVD can be expressed as the average number of vessels per field or per unit area.
-
Pericyte Coverage Quantification: In co-stained sections, quantify the percentage of CD31-positive vessels that are also positive for NG2. This can be done by measuring the length of NG2-positive staining along the CD31-positive vessel perimeter.
-
Protocol 3: Assessment of Tumor Perfusion using Hoechst 33342
This protocol describes an in vivo method to assess functional blood perfusion within the tumor.
Materials:
-
Tumor-bearing mice
-
Hoechst 33342 solution (e.g., 10 mg/mL in sterile water or saline)
-
Anesthetic
-
Equipment for intravenous injection (e.g., tail vein)
-
Cryostat for sectioning frozen tissue
-
Fluorescence microscope
Procedure:
-
Hoechst 33342 Injection:
-
Anesthetize the tumor-bearing mouse.
-
Inject Hoechst 33342 intravenously (e.g., via the tail vein) at a dose of 5-15 mg/kg.
-
Allow the dye to circulate for a short period (e.g., 1-5 minutes). Only cells adjacent to perfused blood vessels will be stained.
-
-
Tumor Harvest and Processing:
-
Immediately following circulation, euthanize the mouse and excise the tumor.
-
Snap-freeze the tumor in liquid nitrogen or isopentane (B150273) cooled with liquid nitrogen.
-
Prepare frozen sections (e.g., 10 µm) using a cryostat.
-
-
Image Acquisition and Analysis:
-
Visualize the Hoechst 33342 staining in the tumor sections using a fluorescence microscope with a UV filter.
-
Quantify the perfused area by measuring the total area of Hoechst 33342 fluorescence relative to the total tumor area in the section. This provides an index of tumor perfusion.
-
Conclusion
This compound is a powerful research tool for studying the complex processes of tumor angiogenesis. Its multi-targeted inhibition of key pro-angiogenic pathways provides a robust method for dissecting the roles of VEGFR, PDGFR, and FGFR signaling in tumor growth and vascularization. The protocols outlined in these application notes offer a framework for conducting in vivo and ex vivo experiments to evaluate the anti-angiogenic and anti-tumor effects of nintedanib. By employing these methodologies, researchers can gain valuable insights into the mechanisms of angiogenesis and the potential of anti-angiogenic therapies in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. faran.gr [faran.gr]
- 5. Quantification of microvessel density in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Continuous representation of tumor microvessel density and detection of angiogenic hotspots in histological whole-slide images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NG2 proteoglycan as a pericyte target for anticancer therapy by tumor vessel infarction with retargeted tissue factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of vascular marker Hoechst 33342 on tumour perfusion and cardiovascular function in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nintedanib Esylate in Patient-Derived Organoid (PDO) Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, in vitro cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2] This makes them a powerful tool for preclinical drug screening and personalized medicine.[3][4][5] Nintedanib (B1663095), a small molecule tyrosine kinase inhibitor, targets key pathways in tumor progression, including angiogenesis and fibroblast proliferation.[6][7] These application notes provide a comprehensive guide to utilizing PDOs for screening the efficacy of nintedanib esylate. While extensive data on nintedanib screening in PDOs is still emerging, this document synthesizes available information from clinical trials and preclinical studies to provide a framework for such investigations.[8]
Mechanism of Action of Nintedanib
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting the following receptor families:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][10]
-
Platelet-Derived Growth Factor Receptors (PDGFR α/β): Involved in tumor growth, angiogenesis, and the tumor microenvironment.[9][10]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Play a role in tumor cell proliferation, survival, and angiogenesis.[9][10]
By binding to the intracellular ATP-binding pocket of these receptors, nintedanib inhibits their autophosphorylation and downstream signaling cascades.[6][10] This leads to the inhibition of endothelial cell proliferation and survival, as well as the proliferation and migration of fibroblasts, key components of the tumor stroma.[9][10] The primary downstream signaling pathways affected include the MAPK and PI3K/AKT pathways.[9][11][12]
Quantitative Data Summary
Direct quantitative data from large-scale nintedanib screening on patient-derived organoids are not yet widely published.[8] However, data from clinical trials in non-small cell lung cancer (NSCLC) can provide a benchmark for expected efficacy. The following tables summarize key findings from pivotal clinical trials, offering a quantitative comparison of nintedanib-based combination therapies.
Table 1: Efficacy of Nintedanib in Combination with Docetaxel in Advanced or Metastatic NSCLC
| Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 3.4 months | 2.7 months | 0.79 (0.68-0.92) | 0.0019 |
| Overall Survival (OS) | 10.3 months | 8.9 months | 0.83 (0.70-0.99) | 0.0359 |
Data aggregated from clinical trial reports for patients with adenocarcinoma histology after first-line therapy.
Table 2: Efficacy of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis (IPF)
| Endpoint (at 6 months) | Nintedanib | Placebo | Difference (95% CI) |
| Adjusted Mean Absolute Change in FVC (mL) | -14.2 | -83.2 | 69.0 (-8.7, 146.8) |
| Adjusted Mean Relative Change in QLF Score (%) | 11.4 | 14.6 | -3.2 (-9.2, 15.6) |
FVC: Forced Vital Capacity; QLF: Quantitative Lung Fibrosis. Data from a Phase IIIb trial.[13][14]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids from Tumor Tissue
This protocol outlines the steps for generating PDOs from fresh tumor tissue obtained from surgical resection or biopsy.[3][8]
Materials:
-
Fresh tumor tissue in sterile collection medium on ice
-
Digestion solution (e.g., collagenase and dispase)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Basal medium
-
Basement membrane matrix (e.g., Matrigel)
-
Specialized organoid growth medium (tumor-type specific, containing growth factors like EGF, Noggin, R-spondin, and a ROCK inhibitor)
-
Multi-well plates
Procedure:
-
Tissue Acquisition and Processing:
-
Cell Isolation and Preparation:
-
Organoid Culture:
-
Resuspend the cell pellet in a basement membrane matrix.[8]
-
Plate droplets of the cell-matrix suspension into pre-warmed multi-well plates.[8]
-
Allow the matrix to solidify at 37°C for 15-30 minutes.[8]
-
Overlay with specialized organoid growth medium.[8]
-
Culture in a humidified incubator at 37°C and 5% CO₂.[8]
-
Refresh the growth medium every 2-3 days.[8]
-
-
Organoid Maintenance and Expansion:
-
Monitor organoid growth using brightfield microscopy.
-
Passage organoids every 1-3 weeks by mechanically or enzymatically disrupting them and re-plating in a fresh basement membrane matrix.
-
Protocol 2: High-Throughput Drug Screening of Nintedanib in PDOs
This protocol describes a method for screening the efficacy of nintedanib and other compounds on established PDO cultures.[8][15]
Materials:
-
Established PDO cultures
-
384-well screening plates
-
This compound and comparator drugs
-
Organoid growth medium
-
Luminescence-based cell viability assay (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Organoid Plating:
-
Drug Treatment:
-
Viability and Response Assessment:
-
Quantify cell viability using a luminescence-based assay that measures ATP content.[8]
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for PDO-based screening of nintedanib.
Caption: Nintedanib's mechanism of action targeting key signaling pathways.
References
- 1. Development of patient derived organoids for cancer drug screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Medium-throughput drug screening of patient-derived organoids from colorectal peritoneal metastases to direct personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nintedanib: examining the development and mechanism of action of a novel triple angiokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of nintedanib in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. citeab.com [citeab.com]
Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers Following Nintedanib Esylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Overview
Nintedanib (B1663095) is an orally active small molecule tyrosine kinase inhibitor that has been approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other chronic fibrosing interstitial lung diseases.[1][2][3] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases implicated in the pathogenesis of fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][3][4] By blocking these receptors, Nintedanib interferes with key processes in fibrosis, such as fibroblast proliferation, migration, differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) proteins.[1][3]
Immunohistochemistry (IHC) is an indispensable technique for the preclinical and clinical evaluation of anti-fibrotic agents like Nintedanib. It allows for the direct visualization and quantification of key fibrosis markers within the tissue microenvironment, providing critical insights into the drug's efficacy and mechanism of action. This document provides detailed protocols for the IHC analysis of alpha-smooth muscle actin (α-SMA), Collagen Type I, and Fibronectin—three cardinal markers of active fibrosis—in tissues treated with Nintedanib.
Nintedanib's Anti-Fibrotic Mechanism of Action
Nintedanib exerts its anti-fibrotic effects by competitively binding to the ATP-binding site of PDGFR, FGFR, and VEGFR, thereby interrupting intracellular signaling cascades that promote fibrosis.[5] A crucial pathway modulated by Nintedanib is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrogenesis.[6][7] Nintedanib has been shown to inhibit TGF-β-induced myofibroblast differentiation and downstream signaling events, including the phosphorylation of SMAD3 and p38 mitogen-activated protein kinase (p38 MAPK).[6][8][9] This inhibition leads to a reduction in the expression of key fibrotic proteins.
Key Fibrosis Markers for IHC Analysis
-
Alpha-Smooth Muscle Actin (α-SMA): A primary marker for myofibroblasts, the main cell type responsible for ECM production during fibrosis.[10][11] Increased α-SMA expression is a hallmark of active fibrogenesis. Nintedanib treatment aims to reduce the number of α-SMA-positive myofibroblasts.[8][9]
-
Collagen Type I: The most abundant type of collagen in fibrotic scars.[12][13] Its deposition leads to tissue stiffening and organ dysfunction. IHC for Collagen I provides a direct measure of the extent of fibrosis. Nintedanib has been shown to reduce collagen expression and secretion.[12][14]
-
Fibronectin: A key ECM glycoprotein (B1211001) that plays a crucial role in cell adhesion and matrix organization.[6][15] It is highly expressed in fibrotic tissues and contributes to the progressive nature of the disease. Nintedanib treatment has been demonstrated to decrease fibronectin deposition.[6][14][16]
Quantitative Data Summary from Preclinical Models
The anti-fibrotic activity of Nintedanib has been quantified in various preclinical models. The tables below summarize the reported effects on key IHC markers.
Table 1: Effect of Nintedanib on α-SMA Expression
| Fibrosis Model | Nintedanib Dose | Method of Analysis | Result | Reference |
|---|---|---|---|---|
| Renal Fibrosis (UUO) | 50 mg/kg/day | Immunoblot | Significant reduction in α-SMA protein levels vs. vehicle. | [16] |
| Lung Fibrosis (BLM) | 60 mg/kg/day | IHC Quantification | Significant decrease in α-SMA positive area vs. BLM group. | [17] |
| Peritoneal Fibrosis (CG) | 60 mg/kg/day | Immunoblot | Significant reduction in α-SMA expression vs. CG group. | [14] |
| Tenon's Fibroblasts (in vitro) | 0.1 - 1 µM | Immunofluorescence | Dose-dependent downregulation of α-SMA protein expression. |[8] |
Table 2: Effect of Nintedanib on Collagen Type I Expression
| Fibrosis Model | Nintedanib Dose | Method of Analysis | Result | Reference |
|---|---|---|---|---|
| Renal Fibrosis (UUO) | 50 mg/kg/day | Immunoblot | Significant reduction in Collagen I protein levels vs. vehicle. | [16] |
| Peritoneal Fibrosis (CG) | 60 mg/kg/day | IHC Quantification | Significant reduction in Collagen I deposition vs. CG group. | [14] |
| IPF Fibroblasts (in vitro) | 0.01 - 1 µM | Western Blot | Dose-dependent reduction in Collagen I secretion. |[12] |
Table 3: Effect of Nintedanib on Fibronectin Expression
| Fibrosis Model | Nintedanib Dose | Method of Analysis | Result | Reference |
|---|---|---|---|---|
| Renal Fibrosis (UUO) | 50 mg/kg/day | Immunoblot | Significant reduction in fibronectin protein levels vs. vehicle. | [16] |
| Peritoneal Fibrosis (CG) | 60 mg/kg/day | IHC Quantification | Significant reduction in fibronectin deposition vs. CG group. | [14] |
| IPF Fibroblasts (in vitro) | 0.5 - 2 µM | Western Blot | Dose-dependent decrease in fibronectin expression. |[6] |
Experimental Workflow for IHC Analysis
A typical workflow for assessing the efficacy of Nintedanib using IHC involves several key stages, from animal model induction to quantitative analysis of stained tissue sections.
Detailed Immunohistochemistry Protocols
The following protocols provide a framework for the IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific tissue, fixation method, and antibodies used.
General Protocol for FFPE Tissue Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) as specified in the marker-specific protocols below. Commonly used buffers include 10 mM Sodium Citrate (pH 6.0) or 1 mM EDTA (pH 8.0).[18]
-
Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20-30 minutes).
-
Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide in methanol (B129727) or water for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% Normal Goat Serum or 1% BSA in TBST) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber. See specific protocols for antibody details.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse with TBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with TBST.
-
-
Chromogen Development:
-
Apply DAB (3,3'-Diaminobenzidine) chromogen solution and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water or a bluing reagent.
-
Dehydrate slides through graded alcohols (70%, 95%, 100%).
-
Clear in Xylene and coverslip with a permanent mounting medium.
-
Protocol for α-SMA Staining
-
Primary Antibody: Mouse Monoclonal anti-α-Smooth Muscle Actin (e.g., Clone 1A4).[19] Dilute as per manufacturer's recommendation (typically 1:100 - 1:400).
-
Antigen Retrieval: Use 10 mM Sodium Citrate buffer (pH 6.0) with HIER.[20]
-
Positive Control Tissue: Artery wall, intestinal smooth muscle.
-
Expected Localization: Cytoplasmic staining in myofibroblasts, smooth muscle cells of vessel walls, and airways. In fibrotic lesions, staining is prominent in the interstitium.
Protocol for Collagen Type I Staining
-
Primary Antibody: Rabbit Polyclonal or Monoclonal anti-Collagen I (e.g., NB600-450).[18] Dilute as per manufacturer's recommendation (typically 1:200 - 1:500).
-
Antigen Retrieval: Use 1 mM EDTA buffer (pH 8.0) with HIER.[18] Some protocols may suggest enzymatic digestion (e.g., Pepsin) prior to HIER for optimal staining.
-
Positive Control Tissue: Skin, tendon, fibrotic liver.
-
Expected Localization: Extracellular matrix. Staining will highlight fibrous septa and areas of scar tissue.[13][21]
Protocol for Fibronectin Staining
-
Primary Antibody: Rabbit or Mouse anti-Fibronectin. Dilute as per manufacturer's recommendation.
-
Antigen Retrieval: Use 10 mM Sodium Citrate buffer (pH 6.0) with HIER.
-
Positive Control Tissue: Kidney glomeruli, fibrotic tissue.[15]
-
Expected Localization: Extracellular matrix. In fibrotic tissue, there is a strong deposition in the expanded interstitium and basement membranes.[22]
Quantitative Image Analysis Protocol
Quantitative analysis is crucial for obtaining objective data from IHC slides.[23][24]
-
Image Acquisition:
-
Scan slides using a whole-slide scanner or capture images from at least 5-10 random, non-overlapping high-power fields (HPF) per slide using a light microscope.
-
Ensure consistent magnification, lighting, and camera settings across all slides.
-
-
Image Processing (using software like ImageJ/Fiji):
-
Color Deconvolution: Separate the DAB (brown) and Hematoxylin (blue) stains into individual channels.[25]
-
Thresholding: On the DAB channel, set a consistent intensity threshold to define the "positive" stained area. This threshold should be applied uniformly to all images in the study.
-
Measurement: Calculate the percentage of the total tissue area that is positively stained (% Positive Area).
-
Analysis: Compare the mean % Positive Area between the Nintedanib-treated groups and the vehicle/control groups.
-
-
Alternative Scoring (H-Score):
-
For some markers, an H-Score (Histoscore) may be more appropriate, which considers both the percentage of positive cells and their staining intensity (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong).
-
H-Score = Σ (Intensity × Percentage of cells at that intensity) = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The score ranges from 0 to 300.
-
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical characterization of myofibroblasts appearing in isoproterenol-induced rat myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Delayed Administration of Nintedanib Ameliorates Fibrosis Progression in CG-Induced Peritoneal Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic Inhibition of Renal Fibrosis by Nintedanib and Gefitinib in a Murine Model of Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
- 19. alpha-Smooth Muscle Actin (1A4) Mouse Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 20. Inhibition of α-SMA by the Ectodomain of FGFR2c Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. gubra.dk [gubra.dk]
- 24. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 25. maxanim.com [maxanim.com]
Application Notes and Protocols for High-Throughput Screening with Nintedanib Esylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib esylate is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases, targeting vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] By competitively binding to the ATP pocket of these receptors, Nintedanib blocks downstream signaling cascades crucial for the proliferation, migration, and survival of various cell types, including endothelial cells and fibroblasts.[1] This multi-targeted mechanism underlies its efficacy in inhibiting angiogenesis and fibrosis, leading to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers.[2][3]
These application notes provide a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of angiogenesis and fibrosis. The protocols detailed below are optimized for HTS formats and are intended to facilitate the identification and characterization of new chemical entities targeting VEGFR, FGFR, and/or PDGFR pathways.
Mechanism of Action and Signaling Pathways
Nintedanib exerts its therapeutic effects by simultaneously inhibiting three key families of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and fibrosis. The binding of growth factors such as VEGF, FGF, and PDGF to their respective receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, migration, and survival. Nintedanib's inhibition of these RTKs effectively blocks these signaling cascades.
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Data Presentation: High-Throughput Screening Performance
The following tables summarize representative quantitative data and quality control metrics for typical HTS assays designed to identify inhibitors of Nintedanib's target kinases or related cellular processes. These values are crucial for assessing the quality and reliability of an HTS campaign.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Typical Value | Interpretation |
| Z'-Factor | ≥ 0.5 | Indicates a robust assay with a large separation between positive and negative controls, signifying high reliability. |
| Signal-to-Background (S/B) Ratio | > 10 | A strong signal window that facilitates the clear identification of active compounds. |
| Coefficient of Variation (%CV) | < 15% | Low variability across screening plates, ensuring data reproducibility. |
Table 2: this compound Potency in HTS-Relevant Assays
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | VEGFR2 | IC₅₀ | 13 - 34 |
| FGFR1 | IC₅₀ | 69 | |
| PDGFRα | IC₅₀ | 59 | |
| Cell-Based Proliferation Assay | HUVECs (VEGF-stimulated) | EC₅₀ | ~20 |
| Lung Fibroblasts (PDGF-stimulated) | EC₅₀ | 11 | |
| Cell-Based Migration Assay | HUVECs | IC₅₀ | ~50 |
| Angiogenesis (Tube Formation) Assay | HUVECs | IC₅₀ | ~30 |
Note: IC₅₀ and EC₅₀ values are approximate and can vary depending on specific assay conditions.
Experimental Protocols
The following are detailed protocols for HTS assays relevant to the mechanism of action of this compound. These protocols are designed for 384-well plate formats and are compatible with automated liquid handling systems.
Protocol 1: Biochemical Kinase Activity HTS Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of VEGFR2 kinase activity. This compound should be used as a positive control for inhibition.
Materials:
-
Recombinant human VEGFR2 kinase
-
LanthaScreen™ Tb-anti-pY20 antibody (or other suitable phospho-specific antibody)
-
Fluorescein-poly-GT substrate
-
ATP
-
TR-FRET dilution buffer
-
Kinase reaction buffer
-
EDTA (to stop the reaction)
-
384-well low-volume black microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader capable of TR-FRET measurements
Workflow:
Caption: Workflow for a TR-FRET-based biochemical kinase HTS assay.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of test compounds and this compound (as a positive control) in DMSO into the wells of a 384-well plate. For negative controls, dispense 25 nL of DMSO.
-
Kinase Addition: Add 2.5 µL of 2x concentrated VEGFR2 kinase solution in kinase reaction buffer to each well.
-
Pre-incubation: Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 2.5 µL of a 2x concentrated solution of Fluorescein-poly-GT substrate and ATP in kinase reaction buffer to each well to start the kinase reaction. The final volume should be 5 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 5 µL of a 2x concentrated solution of Tb-anti-pY20 antibody and EDTA in TR-FRET dilution buffer to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at 520 nm and 490 nm. Calculate the emission ratio (520/490) to determine the extent of substrate phosphorylation.
Protocol 2: Cell-Based Proliferation HTS Assay
This protocol outlines a method to assess the effect of compounds on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF. This compound serves as a positive control for proliferation inhibition.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom white microplates
-
Automated liquid handling system
-
Luminometer
Workflow:
Caption: Workflow for a cell-based proliferation HTS assay.
Procedure:
-
Cell Seeding: Using an automated liquid handler, seed HUVECs into 384-well plates at a density of 1,000-2,000 cells per well in 20 µL of EGM-2 containing 2% FBS.
-
Cell Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Add 50 nL of test compounds or this compound in DMSO to the assay plates. Add DMSO alone for controls.
-
Stimulation: Add 5 µL of EGM-2 containing VEGF to a final concentration of 10 ng/mL. For unstimulated controls, add 5 µL of EGM-2 without VEGF.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. A decrease in luminescence indicates inhibition of cell proliferation.
Protocol 3: High-Content Angiogenesis (Tube Formation) HTS Assay
This protocol describes an image-based HTS assay to quantify the inhibition of endothelial cell tube formation. This compound is used as a positive control for anti-angiogenic activity.
Materials:
-
HUVECs
-
Matrigel® or other basement membrane extract
-
EGM-2 medium
-
Calcein AM (for live cell staining)
-
384-well imaging plates
-
Automated liquid handling system
-
High-content imaging system
Workflow:
Caption: Workflow for a high-content angiogenesis HTS assay.
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and dilute with cold serum-free medium. Using a cold multichannel pipette or automated dispenser, coat the wells of a 384-well imaging plate with 10 µL of the Matrigel® solution.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding and Compound Addition: Resuspend HUVECs in EGM-2 at a concentration of 1.5 x 10⁵ cells/mL. Add test compounds or this compound to the cell suspension. Immediately dispense 40 µL of the cell/compound mixture into each well (6,000 cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-18 hours, or until a robust tubular network has formed in the vehicle control wells.
-
Cell Staining: Carefully remove the medium and add 20 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well. Incubate for 30 minutes at 37°C.
-
Image Acquisition: Acquire images of the tubular networks using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various parameters of tube formation, such as total tube length, number of nodes, and number of loops. A decrease in these parameters indicates an anti-angiogenic effect.
HTS Data Analysis and Hit Confirmation
Primary Screen Analysis:
-
Normalize the raw data from each plate to the plate-specific controls (e.g., percent inhibition relative to positive and negative controls).
-
Calculate robust statistical parameters such as the Z'-factor for each plate to ensure data quality.
-
Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition or a Z-score > 3).
Hit Confirmation and Triage:
-
Re-test primary hits in the same assay to confirm their activity.
-
Perform dose-response experiments to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.
-
Utilize orthogonal assays to eliminate false positives. For example, hits from a biochemical kinase assay should be tested in a cell-based assay to confirm cellular activity.
-
Assess the selectivity of the hits by testing them against other related kinases.
Logical Workflow for Hit Discovery:
Caption: A typical workflow for HTS hit discovery and validation.
Conclusion
This compound is an invaluable tool for HTS-based drug discovery targeting the VEGFR, FGFR, and PDGFR signaling pathways. The detailed protocols and application notes provided herein offer a robust framework for the design and execution of high-quality screening campaigns. By employing Nintedanib as a reference compound and adhering to rigorous data analysis and hit validation strategies, researchers can effectively identify and advance novel therapeutic candidates for the treatment of cancer and fibrotic diseases.
References
Troubleshooting & Optimization
Nintedanib esylate solubility and stability in cell culture media
This center provides researchers with essential information and guidance on the solubility, stability, and handling of nintedanib (B1663095) esylate in cell culture applications. Find detailed protocols, troubleshooting tips, and answers to frequently asked questions to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing nintedanib esylate stock solutions?
A1: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is ≥ 66.67 mg/mL, which is equivalent to 102.61 mM.[1] Sonication may be necessary to fully dissolve the compound.[1]
Q3: How stable is the this compound stock solution in DMSO?
A3: When stored properly, the DMSO stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Why does nintedanib precipitate when I add it to my cell culture medium?
A4: this compound has very low solubility in aqueous solutions at the neutral pH of most cell culture media (pH ~7.4). Its solubility is highly pH-dependent, increasing significantly in acidic conditions (pH < 3). When a concentrated DMSO stock is diluted rapidly into the aqueous medium, the compound "crashes out" of solution as it exceeds its solubility limit in the new environment.
Q5: How can I prevent nintedanib from precipitating in my cell culture medium?
A5: To prevent precipitation, prepare fresh working solutions for each experiment, use pre-warmed (37°C) media, and perform a serial dilution rather than a single large dilution. When making the final dilution, add the nintedanib stock to the medium dropwise while gently vortexing. It is also critical to ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
Data Summary Tables
Table 1: Solubility and Stock Solution Stability
| Parameter | Value | Notes |
|---|---|---|
| Solvent for Stock | Dimethyl Sulfoxide (DMSO) | Use anhydrous, high-purity grade. |
| Solubility in DMSO | ≥ 66.67 mg/mL (102.61 mM) | Sonication may be required for complete dissolution. |
| Aqueous Solubility (pH 7.4) | ~5 µg/mL | Demonstrates low solubility in standard cell culture conditions. |
| Aqueous Solubility (pH 6.8) | ~12 µg/mL | Solubility is pH-dependent. |
| Stock Storage (-80°C) | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Storage (-20°C) | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 649.76 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.4976 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Mix: Vortex the solution thoroughly. If the compound does not fully dissolve, briefly sonicate the tube until the solution is clear.
-
Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots. Store at -80°C for long-term storage (up to 6 months).
Protocol 2: Diluting Nintedanib in Cell Culture Media
Procedure:
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Using cold media can decrease solubility.
-
Thaw Stock: Thaw a single-use aliquot of your nintedanib DMSO stock solution at room temperature.
-
Prepare Dilutions: Prepare serial dilutions of the nintedanib stock in the pre-warmed medium to achieve your final desired concentrations. Avoid making large, single-step dilutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium applied to your cells does not exceed 0.1% to prevent solvent toxicity.
-
Add to Cells: Remove the old medium from your cell culture plates and add the medium containing the final nintedanib concentrations. Remember to include a vehicle control (medium with a matching concentration of DMSO).
-
Use Immediately: It is highly recommended to use the freshly prepared working solutions immediately to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation on Dilution | Exceeded Solubility Limit: The final concentration is too high for the aqueous medium. Rapid Solvent Exchange: Adding concentrated DMSO stock directly to a large volume of media causes the compound to "crash out." Cold Medium: Low temperature reduces the solubility of the compound. | Lower the Final Concentration: Determine the maximum soluble concentration in your specific medium with a solubility test. Perform Serial Dilutions: Prepare intermediate dilutions in pre-warmed (37°C) culture medium. Use Warmed Medium: Always use media pre-warmed to 37°C for making dilutions. |
| Delayed Precipitation (Hours/Days in Incubator) | Media Instability: Changes in pH or interactions with media components over time. Evaporation: Increased concentration of all media components, including the drug, due to evaporation from the culture plate. | Test Different Media: If possible, try an alternative basal media formulation. Ensure Proper Humidification: Check the incubator's humidity levels to prevent evaporation. Ensure culture plates are properly sealed. |
| Inconsistent IC50 Values | Precipitation: Inconsistent drug concentration leads to variable results. Cell Seeding Density: Overly confluent or sparse cell cultures respond differently to the drug. Incubation Time: The duration of treatment significantly impacts the IC50 value. | Confirm Solubility: Before running the assay, visually confirm that your highest concentration is fully dissolved in the media. Standardize Seeding: Ensure a consistent and optimal cell seeding density across all plates. Standardize Incubation Time: Use a consistent treatment duration for all experiments. |
Mechanism of Action & Signaling Pathway
Nintedanib is a potent, ATP-competitive triple angiokinase inhibitor that targets the intracellular ATP-binding pocket of key receptor tyrosine kinases (RTKs). By blocking the autophosphorylation of these receptors, nintedanib inhibits their downstream signaling cascades, which are critical for cell proliferation, migration, and survival.
Primary Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
This inhibition ultimately reduces the proliferation and migration of fibroblasts and endothelial cells.
References
Technical Support Center: Optimizing Nintedanib Esylate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Nintedanib (B1663095) esylate in in vitro experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful application of Nintedanib esylate in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][3] This inhibition blocks the autophosphorylation of these receptors, thereby disrupting downstream signaling cascades that are crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, fibroblasts, and pericytes.[2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions for in vitro use is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5] this compound has good solubility in DMSO, with concentrations of up to 100 mg/mL (approximately 153.9 mM) being achievable.[6] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. A general starting range for many in vitro assays is between 0.1 µM and 10 µM.[2] However, it is strongly recommended to perform a dose-response curve for your specific cell line and assay to determine the precise IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound across a variety of cell lines and experimental contexts.
Table 1: IC50/EC50 Values of this compound in Various Cell Lines
| Cell Line | Type/Origin | Parameter | Value (nM) | Experimental Context |
| HUVECs | Human Umbilical Vein Endothelial Cells | IC50 | 13-34 | Inhibition of VEGFR-2 phosphorylation |
| Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | 11 | PDGF-stimulated proliferation |
| Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | 5.5 | FGF-stimulated proliferation |
| A549 | Lung Adenocarcinoma | IC50 | 740 | Cell Viability |
| MCF-7 | Breast Cancer | IC50 | 530 | Cell Viability |
| PC3 | Prostate Cancer | IC50 | ~2500 | Inhibition of Invasion |
| HCT116 | Colorectal Cancer | IC50 | >10000 | Cell Viability |
| SW480 | Colorectal Cancer | IC50 | >10000 | Cell Viability |
Note: IC50/EC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, serum concentration, assay method).
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
Target adherent cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.01 µM to 10 µM.[2] Remove the existing medium and add 100 µL of the medium containing the different concentrations of Nintedanib. Include a vehicle control with the same final DMSO concentration as the highest Nintedanib concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][7]
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the purple formazan crystals.[2][7] Mix gently by pipetting or using an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Nintedanib concentration to determine the IC50 value.[2]
Protocol 2: Cell Migration (Wound Healing/Scratch Assay)
This protocol describes a method to assess the effect of this compound on two-dimensional cell migration.
Materials:
-
This compound stock solution (in DMSO)
-
Target cell line that forms a monolayer
-
6-well or 12-well cell culture plates
-
Complete culture medium and low-serum medium (e.g., 1% FBS)
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells into a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[2]
-
Serum Starvation (Optional): To minimize the effect of proliferation on wound closure, you can replace the complete medium with a low-serum medium and incubate for 12-24 hours before making the scratch.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer with firm and constant pressure.[8]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[8]
-
Drug Treatment: Add fresh low-serum medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch in each well at predefined locations (Time 0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.[8]
-
Data Analysis: Measure the width of the scratch or the cell-free area at each time point for each condition. Calculate the percentage of wound closure relative to the initial scratch area to assess the rate of cell migration.
Protocol 3: Cell Invasion (Transwell Assay)
This protocol details the measurement of cell invasion through a basement membrane matrix using a Transwell (or Boyden chamber) setup.
Materials:
-
24-well plates with Transwell inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Serum-free and complete culture medium
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% Paraformaldehyde)
-
Staining solution (0.1% Crystal Violet)
Procedure:
-
Insert Coating: Thaw Matrigel® on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel® solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.[8]
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension (e.g., 1x10⁵ to 5x10⁵ cells/mL) into the upper chamber of the coated inserts.[8]
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24-48 hours) at 37°C and 5% CO2 to allow for cell invasion.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells and the Matrigel® layer.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution for 15 minutes.[9] Stain the cells with 0.1% crystal violet for 30 minutes.[9]
-
Imaging and Quantification: Gently wash the membrane with PBS. Image the stained cells using a microscope. To quantify invasion, elute the crystal violet stain with a solvent (e.g., 90% acetic acid) and measure the absorbance at 590 nm.[9]
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation or expression levels of key signaling proteins.
Materials:
-
This compound stock solution (in DMSO)
-
Target cell line
-
6-well plates or 10 cm dishes
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR, anti-p-ERK, anti-α-SMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. For signaling pathway analysis, it is often beneficial to serum-starve the cells overnight to reduce basal phosphorylation levels. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 30 minutes to 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Troubleshooting Guide
Problem 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: Nintedanib has low solubility in neutral aqueous solutions like cell culture media (pH ~7.4).[5][10]
-
Troubleshooting Steps:
-
Check DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Water can decrease the solubility of hydrophobic compounds.[5]
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the Nintedanib stock solution.[11]
-
Final Concentration: You may be exceeding the solubility limit. Try using a lower final concentration of Nintedanib.[11]
-
Fresh Dilutions: Always prepare fresh working solutions from the frozen stock for each experiment.[5]
-
Problem 2: Inconsistent IC50 values in cell viability assays.
-
Possible Cause: Variability in experimental conditions can significantly affect IC50 values.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to the drug.[5]
-
Incubation Time: Standardize the duration of Nintedanib treatment across all experiments.[5]
-
Assay Conditions: Maintain consistency in all assay steps, including reagent concentrations and incubation times.
-
Problem 3: No or low inhibitory effect observed.
-
Possible Cause: The effective concentration of Nintedanib may be lower than the nominal concentration.
-
Troubleshooting Steps:
-
Dose-Response: The concentration of Nintedanib may be too low for your specific cell type. Perform a dose-response experiment to determine the effective concentration range.[11]
-
Serum Protein Binding: Nintedanib binds to serum albumin. If you are using a high percentage of serum in your culture medium, a significant portion of the drug may be sequestered, reducing its effective concentration.[11] Consider reducing the serum concentration if your cell line allows.
-
Drug Stability: Ensure the stock solution has been stored correctly and that working dilutions are made fresh for each experiment.
-
Problem 4: Unexpected or non-specific bands in Western blot.
-
Possible Cause: Issues with sample preparation or antibody specificity.
-
Troubleshooting Steps:
-
Optimize Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.[12][13]
-
Fresh Inhibitors: Always use fresh protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation or changes in phosphorylation status.[12]
-
Sample Handling: Avoid repeated freeze-thaw cycles of your lysates. Ensure samples are fully reduced and denatured by adding fresh reducing agent (DTT or β-mercaptoethanol) and boiling before loading.[14]
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to check for non-specific binding.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human microvasculature-on-a chip: anti-neovasculogenic effect of nintedanib in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Nintedanib Esylate Drug Interactions with Chemotherapy Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of nintedanib (B1663095) esylate in combination with chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of nintedanib and how does it complement chemotherapy?
A1: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR α and β), and Fibroblast Growth Factor Receptors (FGFR 1-3).[1][2][3] By inhibiting these pathways, nintedanib can suppress tumor angiogenesis, proliferation, and migration.[1][4] This anti-angiogenic activity can enhance the efficacy of cytotoxic chemotherapy, which primarily targets rapidly dividing cancer cells.
Q2: Are there clinically significant pharmacokinetic interactions between nintedanib and common chemotherapy agents?
A2: Clinical studies have shown that there are no significant pharmacokinetic drug-drug interactions between nintedanib and several standard chemotherapy agents, including docetaxel (B913), pemetrexed (B1662193), carboplatin, and paclitaxel. Nintedanib's metabolism is primarily through esterase cleavage, with only a minor contribution from CYP3A4 enzymes, minimizing the potential for CYP450-mediated interactions.[5] However, nintedanib is a substrate of P-glycoprotein (P-gp). Therefore, co-administration with potent P-gp inhibitors (e.g., ketoconazole) may increase nintedanib exposure, while P-gp inducers (e.g., rifampicin) may decrease its exposure. Close monitoring is advised when using such combinations.
Q3: What are the most common adverse events observed when combining nintedanib with chemotherapy?
A3: The most frequently reported adverse events in clinical trials of nintedanib combined with chemotherapy (such as docetaxel or pemetrexed) include gastrointestinal issues like diarrhea and nausea, as well as elevated liver enzymes (ALT and AST).[6][7] Hematological toxicities, such as neutropenia, are also common due to the combined effect with myelosuppressive chemotherapy.[6] Most of these adverse events are considered manageable with supportive care or dose modifications of nintedanib.[8]
Q4: In which cancer types has the combination of nintedanib and chemotherapy shown clinical benefit?
A4: The combination of nintedanib with chemotherapy has demonstrated clinical efficacy primarily in advanced non-small cell lung cancer (NSCLC), particularly in patients with adenocarcinoma histology who have progressed after first-line therapy.[9][10] Clinical trials like LUME-Lung 1 (with docetaxel) and LUME-Lung 2 (with pemetrexed) have shown a significant improvement in progression-free survival (PFS).[9][11] Promising activity has also been observed in malignant pleural mesothelioma in a phase II trial.[12]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in in vitro combination studies.
-
Possible Cause: Synergistic or additive cytotoxic effects between nintedanib and the chemotherapy agent.
-
Troubleshooting Steps:
-
Titrate Concentrations: Perform a matrix of concentrations for both nintedanib and the chemotherapy agent to determine the half-maximal inhibitory concentration (IC50) for the combination.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the combination leads to a significant increase in apoptosis compared to single agents.[13][14]
-
Review Literature: Check for published preclinical data on the specific combination to understand expected synergistic effects.
-
Issue 2: Inconsistent results in animal xenograft models.
-
Possible Cause: Variability in drug administration, tumor implantation, or animal health.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent routes and schedules of administration for both nintedanib (oral gavage) and the chemotherapy agent (e.g., intravenous).[15]
-
Monitor Animal Health: Closely monitor animal body weight and overall health, as the combination can lead to increased toxicity.[16]
-
Optimize Dosing: Based on pilot studies, determine the maximum tolerated dose (MTD) for the combination in the specific animal model.
-
Quantitative Data Summary
Table 1: Clinical Efficacy of Nintedanib in Combination with Chemotherapy in NSCLC
| Clinical Trial | Chemotherapy Agent | Population | Primary Endpoint | Hazard Ratio (95% CI) | p-value |
| LUME-Lung 1 | Docetaxel | Advanced NSCLC (all histologies) | Progression-Free Survival (PFS) | 0.79 (0.68-0.92) | 0.0019 |
| Adenocarcinoma histology | Overall Survival (OS) | 0.83 (0.70-0.99) | 0.0359 | ||
| LUME-Lung 2 | Pemetrexed | Advanced non-squamous NSCLC | Progression-Free Survival (PFS) | 0.83 (0.70-0.99) | 0.0435 |
| J-SONIC | Carboplatin + nab-paclitaxel | Advanced NSCLC with IPF | Progression-Free Survival (PFS) | 0.68 (0.50-0.92) | - |
Data sourced from multiple clinical trials.[9][11][17]
Table 2: In Vitro Activity of Nintedanib in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect |
| Malignant Pleural Mesothelioma (various) | Mesothelioma | BrdUrd assay | Proliferation | Significant reduction |
| Malignant Pleural Mesothelioma (various) | Mesothelioma | TUNEL staining | Apoptosis | Increased apoptosis |
| Gastric Adenocarcinoma (MKN-45, KATO-III, SNU-5) | Gastric Cancer | WST-1 assay | Proliferation | Inhibition observed |
| AXT Osteosarcoma | Osteosarcoma | Flow cytometry | Cell Cycle | S-phase decrease, sub-G1 increase |
Data from various preclinical studies.[13][14][18]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (WST-1)
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, KATO-III) in 96-well plates at a predetermined density and allow them to adhere overnight.[18]
-
Drug Treatment: Treat cells with a serial dilution of nintedanib, the chemotherapy agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]
-
Viability Assessment: Add WST-1 reagent to each well and incubate for an additional 2-4 hours.[18]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using a sigmoidal dose-response curve fitting model.[19]
Protocol 2: Animal Xenograft Model for In Vivo Efficacy
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., human MPM cells) into immunodeficient mice (e.g., SCID mice).[16]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment groups: vehicle control, nintedanib alone, chemotherapy agent alone, and the combination.
-
Drug Administration: Administer nintedanib orally (e.g., daily by gavage) and the chemotherapy agent via the appropriate route (e.g., intraperitoneally or intravenously) according to the established dosing schedule.[15][16]
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a predefined period or until tumors reach a maximum allowed size. Euthanize animals and excise tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Visualizations
Caption: Nintedanib signaling pathway inhibition.
Caption: In vitro drug interaction experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What could Nintedanib (BIBF 1120), a triple inhibitor of VEGFR, PDGFR, and FGFR, add to the current treatment options for patients with metastatic colorectal cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. pure.skku.edu [pure.skku.edu]
- 8. tervisekassa.ee [tervisekassa.ee]
- 9. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Nintedanib plus pemetrexed versus placebo plus pemetrexed in patients with relapsed or refractory, advanced non-small cell lung cancer (LUME-Lung 2): A randomized, double-blind, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nintedanib Is Active in Malignant Pleural Mesothelioma Cell Models and Inhibits Angiogenesis and Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nintedanib plus chemotherapy for nonsmall cell lung cancer with idiopathic pulmonary fibrosis: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Toxicity of Nintedanib Esylate in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) toxicity of Nintedanib (B1663095) esylate in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Nintedanib observed in mouse models?
Based on toxicology studies in mice, rats, and monkeys, the gastrointestinal tract is a known target organ for Nintedanib toxicity.[1] While detailed quantitative reports on the incidence and severity of GI side effects in preclinical mouse studies are not extensively documented in publicly available literature, researchers should anticipate and monitor for adverse events similar to those observed in humans.[1] The most common GI side effects reported in clinical trials are diarrhea, nausea, vomiting, and decreased appetite.[1][2][3][4] Therefore, in mouse models, it is crucial to monitor for signs of diarrhea, weight loss, and reduced food and water intake.
Q2: What is the proposed mechanism of Nintedanib-induced gastrointestinal toxicity?
The exact mechanism of Nintedanib-induced GI toxicity is believed to be multifactorial and related to its function as a tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5] Inhibition of these pathways in the GI tract may lead to:
-
Increased intestinal secretion: Some tyrosine kinase inhibitors can increase chloride secretion into the intestinal lumen, leading to secretory diarrhea.[1]
-
Inflammation and mucosal damage: Nintedanib may exert a direct inflammatory effect on the intestinal mucosa.[1]
-
Altered gut motility: The serotonin (B10506) (5-hydroxytryptamine, 5-HT) pathway, which is crucial for regulating intestinal motility and secretion, may be involved.[1][6] Nintedanib might inhibit the serotonin reuptake transporter (SERT), leading to increased local 5-HT concentrations and subsequent diarrhea.[7]
Q3: At what dose of Nintedanib should I expect to see gastrointestinal side effects in my mouse model?
Dose-response relationships for Nintedanib-induced GI side effects in specific mouse models are not well-documented in the literature.[1] The effective doses of Nintedanib used in preclinical models of lung fibrosis in mice typically range from 30 to 100 mg/kg/day.[1] It is critical to conduct dose-finding studies for your specific animal model and experimental endpoints, starting with lower doses and carefully monitoring for the onset of GI side effects.[1] One study in a mouse model of liver fibrosis used doses of 30 and 60 mg/kg/day.[8] Another study in a lung fibrosis model used a dose of 60 mg/kg/day.[9]
Troubleshooting Guide
Issue 1: Mice are developing diarrhea after Nintedanib administration.
-
Immediate Actions & Assessment:
-
Assess Severity: Characterize the diarrhea based on fecal consistency (e.g., soft stools, watery) and frequency. A fecal consistency scoring system can be implemented for objective measurement.[1]
-
Monitor for Dehydration: Check for signs of dehydration such as decreased skin turgor, lethargy, and reduced urine output.[1]
-
Daily Monitoring: Record daily body weight, as well as food and water consumption, to track the overall health status of the animals.[1]
-
-
Management Strategies:
-
Supportive Care:
-
Hydration: Ensure ad libitum access to fresh drinking water. For moderate to severe diarrhea, consider subcutaneous administration of sterile 0.9% saline or Lactated Ringer's solution (1-2 mL, once or twice daily), as advised by a veterinarian.[1]
-
Nutritional Support: Provide a standard diet. If food intake is reduced, supplement with a highly palatable, soft diet or wet mash to encourage eating.[1]
-
Environmental Management: Maintain a clean and dry cage environment to prevent skin irritation.
-
-
Pharmacological Intervention:
-
Loperamide: This anti-diarrheal agent can be effective. While specific doses for Nintedanib-induced diarrhea in mice are not well-established, starting with a low dose is recommended.[1]
-
-
Long-Term Management:
-
Dose Reduction: If diarrhea persists, consider reducing the dose of Nintedanib. This approach has been shown to be effective in managing GI side effects in human clinical trials and can be tested in your animal model.[1]
-
-
Issue 2: Mice are exhibiting signs of nausea, decreased appetite, or weight loss.
-
Assessment and Management:
-
Quantify Intake: Monitor and quantify daily food and water consumption. A significant decrease is a key indicator of nausea or decreased appetite.[1]
-
Body Weight Monitoring: Daily body weight measurements are crucial for assessing the overall health and nutritional status of the animal.[1]
-
Dietary Adjustments: Offer a variety of highly palatable and easily digestible food options to encourage eating.[1]
-
Dose Adjustment: Similar to the management of diarrhea, consider reducing the Nintedanib dose or temporarily interrupting treatment if decreased appetite is severe or persistent.[1]
-
Rule out other causes: Ensure that the observed signs are not due to other experimental factors or underlying health issues in the animals.
-
Data Presentation
Table 1: Summary of Nintedanib-Induced Gastrointestinal Toxicities and Management Strategies in Preclinical and Clinical Settings.
| Toxicity | Observed Signs in Mice | Proposed Mechanism | Management Strategies in Mouse Models | Clinical Management Strategies (for reference) |
| Diarrhea | Soft to watery stools, perianal staining. | Increased intestinal secretion, inflammation, altered gut motility (5-HT pathway involvement).[1] | Supportive care (hydration, nutrition), Loperamide, dose reduction.[1] | Loperamide, dose reduction (e.g., 150 mg to 100 mg twice daily), 5-HT3 receptor antagonists (e.g., ramosetron).[1][6][7][10][11] |
| Nausea/Decreased Appetite | Reduced food and water intake, weight loss. | Direct effect on the GI tract or central nervous system. | Provide palatable food, dose reduction, temporary treatment interruption.[1] | Dose reduction, symptomatic treatment. |
| Weight Loss | Progressive decrease in body weight. | Consequence of diarrhea and decreased appetite. | Address underlying GI toxicity (diarrhea, anorexia), provide nutritional support.[1] | Management of GI side effects, nutritional counseling. |
Note: Specific quantitative data on the incidence and severity of GI side effects in preclinical mouse models is limited in the available literature. The information provided is based on qualitative observations and data from clinical trials.
Experimental Protocols
Protocol 1: Monitoring Gastrointestinal Toxicity in Mice Treated with Nintedanib
-
Daily Clinical Observation:
-
Observe each mouse daily for clinical signs of GI toxicity, including changes in posture, activity level, and grooming habits.
-
Visually inspect feces for any signs of diarrhea.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each mouse daily, at the same time each day, to ensure consistency.
-
-
Food and Water Intake:
-
Measure and record the amount of food and water consumed by each cage of mice daily. For more precise measurements, single-housed animals can be used.
-
-
Fecal Consistency Scoring:
-
Score fecal consistency daily using a standardized scoring system. An example is provided in Table 2.
-
Table 2: Example of a Fecal Consistency Scoring System.
| Score | Description |
| 1 | Normal, well-formed pellets. |
| 2 | Soft, formed pellets. |
| 3 | Very soft, unformed stools. |
| 4 | Watery diarrhea. |
-
Histopathological Analysis (at study termination):
-
Collect sections of the small and large intestines.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for signs of mucosal damage, inflammation, or other pathological changes.
-
Visualizations
Caption: Proposed signaling pathways involved in Nintedanib-induced diarrhea.
Caption: Experimental workflow for managing Nintedanib-induced GI toxicity in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Gastrointestinal adverse effects of nintedanib and the associated risk factors in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [patient.boehringer-ingelheim.com]
- 4. Gastrointestinal adverse effects of nintedanib and the associated risk factors in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular imaging in experimental pulmonary fibrosis reveals that nintedanib unexpectedly modulates CCR2 immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Two cases of nintedanib-induced diarrhoea treated using a 5-hydroxytryptamine type 3 receptor antagonist | Semantic Scholar [semanticscholar.org]
- 11. Two cases of nintedanib-induced diarrhoea treated using a 5-hydroxytryptamine type 3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nintedanib Esylate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments focused on Nintedanib (B1663095) esylate resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Difficulty Establishing a Stable Nintedanib-Resistant Cell Line
-
Question: My cancer cell line is not developing resistance to Nintedanib, or the resistance is lost after cryopreservation. What could be the issue?
-
Answer: Several factors can influence the development and stability of Nintedanib resistance.[1]
-
Inappropriate Starting Concentration: A starting concentration of Nintedanib that is too high can lead to excessive cell death, while a concentration that is too low may not provide enough selective pressure.[1]
-
Suboptimal Dose Escalation: Increasing the drug concentration too rapidly can prevent cells from adapting.
-
Instability of Resistance Phenotype: The mechanisms driving resistance may be transient or unstable.
-
Cryopreservation Issues: The freezing and thawing process can be stressful for cells, potentially leading to the loss of the resistant phenotype.[1]
Troubleshooting Steps:
-
Determine the IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of Nintedanib in your parental cell line.
-
Start with a Low Concentration: Begin the resistance induction process by exposing cells to a low concentration of Nintedanib, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[1]
-
Gradual Dose Escalation: Once the cells have adapted and resumed normal proliferation, gradually increase the Nintedanib concentration.
-
Regularly Monitor IC50: Periodically assess the IC50 of the cell population to track the development of resistance. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[1]
-
Optimal Cryopreservation: When freezing resistant cells, use a high-quality cryoprotectant and ensure a controlled rate of freezing. Upon thawing, culture the cells in media containing the last tolerated concentration of Nintedanib to help maintain the resistant phenotype.[1]
-
Consider Single-Cell Cloning: To ensure a homogenous resistant population, consider performing single-cell cloning.[1]
-
Issue 2: Inconsistent Results in Downstream Assays with Resistant Cells
-
Question: I am observing high variability in my experimental results (e.g., Western blots, cell viability assays) using my Nintedanib-resistant cell line. Why is this happening?
-
Answer: Heterogeneity within the resistant cell population is a common cause of inconsistent results.[1] Not all cells within the population may have the same level of resistance or the same resistance mechanism.
Troubleshooting Steps:
-
Perform Single-Cell Cloning: Isolate single cells from the resistant population and expand them into clonal populations. This will ensure that you are working with a genetically homogenous group of cells.[1]
-
Regularly Verify Resistance: Periodically confirm the IC50 of your resistant cell line to ensure the resistance phenotype is stable over time and with increasing passage numbers.[1]
-
Standardize Experimental Conditions: Ensure all experimental parameters, such as cell seeding density, drug treatment duration, and reagent concentrations, are consistent across experiments.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of Nintedanib resistance and strategies to overcome it.
Q1: What are the primary known mechanisms of resistance to Nintedanib in cancer cells?
A1: The primary mechanisms of resistance to Nintedanib include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), can actively pump Nintedanib out of the cell, reducing its intracellular concentration.[2][3]
-
Lysosomal Sequestration: As a weak base, Nintedanib can become trapped in acidic organelles like lysosomes, preventing it from reaching its intracellular targets.[2][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Nintedanib. Common examples include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][5]
-
Induction of Protective Autophagy: Nintedanib treatment can induce autophagy, a cellular self-degradation process that can promote cell survival under stress.[2]
Q2: How can I experimentally determine the mechanism of Nintedanib resistance in my cancer cell line?
A2: A multi-pronged experimental approach is recommended:
-
Western Blotting: Analyze the phosphorylation status of key proteins in bypass signaling pathways (e.g., p-AKT, p-ERK, p-STAT3) in resistant versus parental cells.[2]
-
qPCR: Measure the mRNA expression levels of genes encoding drug efflux pumps, such as ABCB1.[2]
-
Fluorescence Microscopy: Use the intrinsic fluorescence of Nintedanib to visualize its subcellular localization. Co-localization with a lysosomal marker (e.g., LysoTracker) can confirm lysosomal sequestration.[2]
-
Autophagy Flux Assays: Monitor the levels of autophagy markers like LC3-II and p62 by Western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of increased autophagic flux.[2]
Q3: What are some therapeutic strategies to overcome Nintedanib resistance?
A3: Combination therapies are a promising approach to overcome Nintedanib resistance:
-
ABCB1 Inhibitors: Co-administration of an ABCB1 inhibitor can block the efflux of Nintedanib, increasing its intracellular concentration.[2]
-
Lysosomotropic Agents: Agents that disrupt the lysosomal pH gradient, such as chloroquine, can prevent the sequestration of Nintedanib.[2]
-
Inhibitors of Bypass Pathways: Combining Nintedanib with inhibitors of the specific bypass pathway activated in the resistant cells (e.g., PI3K, MEK, or STAT3 inhibitors) can restore sensitivity.[2] For instance, the STAT3 inhibitor silibinin (B1684548) has been shown to enhance Nintedanib's efficacy.[2]
-
Autophagy Inhibitors: Co-treatment with autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) or chloroquine, can block protective autophagy and enhance Nintedanib-induced cell death.[2]
Quantitative Data Summary
| Parameter | Cell Line | Parental IC50 | Resistant IC50 | Fold Increase | Reference |
| Nintedanib GI50 | GIST-T1 | 1.7 nM | - | - | [6] |
| Nintedanib TGI | GIST-T1 Xenograft | - | - | 72.3% (50 mg/kg) | [6] |
| Nintedanib TGI | GIST-T1 Xenograft | - | - | 78.2% (100 mg/kg) | [6] |
Table 1: Nintedanib Efficacy in Gastrointestinal Stromal Tumor (GIST) Models. TGI: Tumor Growth Inhibition.
| Treatment | Cell Line | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Nintedanib + Docetaxel | Advanced NSCLC (Adenocarcinoma) | 3.4 months | 12.6 months | [7] |
| Docetaxel alone | Advanced NSCLC (Adenocarcinoma) | 2.7 months | 10.3 months | [7] |
Table 2: Clinical Trial Data for Nintedanib in Non-Small Cell Lung Cancer (NSCLC).
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the cytotoxic effects of Nintedanib.
Materials:
-
Parental and Nintedanib-resistant cancer cells
-
96-well opaque-walled plates
-
Nintedanib esylate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of Nintedanib in culture medium.
-
Treat the cells with the various concentrations of Nintedanib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.[2]
-
Plot the cell viability against the drug concentration and calculate the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
This protocol is for assessing the activation of bypass signaling pathways.
Materials:
-
Parental and Nintedanib-resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with Nintedanib for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[2]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]
-
Determine the protein concentration of each lysate.[2]
-
Denature equal amounts of protein by boiling in Laemmli buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and apply the chemiluminescent substrate.[2]
-
Visualize the protein bands using an imaging system.[2]
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein.[2]
Protocol 3: Quantitative PCR (qPCR) for ABCB1 Expression
This protocol is for measuring the mRNA levels of the ABCB1 gene.
Materials:
-
Parental and Nintedanib-resistant cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Forward and reverse primers for ABCB1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, primers, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ABCB1 in resistant cells compared to parental cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. More Proof Lung Cancer is Not One Disease: New Investigational Treatment, Nintedanib* Plus Chemotherapy, Extends Life of Lung Cancer Patients With Adenocarcinoma [newswire.ca]
Technical Support Center: Nintedanib Esylate Formulation for Oral Gavage in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nintedanib (B1663095) esylate formulations for oral gavage in rodents.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of Nintedanib esylate?
A1: this compound is a bright yellow powder with pH-dependent solubility. Its solubility is significantly higher in acidic conditions (pH < 3) and decreases in neutral to alkaline solutions. In water, a saturated solution has a concentration of approximately 2.8 mg/mL with a pH of 5.7.
Q2: What are the recommended vehicles for preparing this compound for oral gavage in rodents?
A2: Several vehicles can be used to prepare this compound for oral gavage. Commonly used vehicles include distilled water, 0.5% methylcellulose (B11928114) in water, or lipid-based formulations like medium-chain triglycerides. The choice of vehicle may depend on the desired dosage and study design.
Q3: What are the typical dosages of this compound used in rodent studies?
A3: Dosages of this compound in rodent studies can vary depending on the disease model. For instance, in mouse models of liver fibrosis, effective dosages have ranged from 30 mg/kg/day to 60 mg/kg/day.[1] In studies of pulmonary fibrosis, oral doses up to 100 mg/kg have been used.[2]
Q4: How should this compound powder be stored?
A4: this compound powder should be stored at 4°C in a sealed container, protected from moisture.
Q5: What is the recommended administration volume for oral gavage in mice?
A5: The volume of the this compound suspension administered via oral gavage should be adjusted based on the mouse's body weight. A common dosing volume is 10 mL/kg.[3]
Troubleshooting Guide
Issue: Precipitation or clumping of this compound in the vehicle.
-
Cause: This is often due to the low solubility of this compound in neutral pH vehicles. The powder may not be adequately wetted or dispersed.
-
Solution:
-
Pre-wet the powder: Before adding the bulk of the vehicle, pre-wet the this compound powder with a small amount of the vehicle to form a paste. This helps to break up clumps.
-
Use a wetting agent: For aqueous vehicles, a small amount of a surfactant like Tween 80 (e.g., 0.2% v/v) can be included to improve the wettability of the powder.
-
Ensure proper mixing: Use a vortex mixer, sonicator, or homogenizer to ensure the powder is evenly dispersed in the vehicle.
-
pH adjustment: If compatible with the experimental design, the pH of the aqueous vehicle can be slightly lowered to improve solubility. However, the physiological effects of an acidic vehicle should be considered.
-
Issue: The prepared suspension is not homogenous.
-
Cause: Inadequate mixing or settling of the suspended particles over time.
-
Solution:
-
Sonication/Homogenization: Use a probe sonicator or a homogenizer to reduce particle size and create a more uniform suspension.
-
Viscosity modifier: Using a vehicle with a higher viscosity, such as 0.5% methylcellulose, can help to keep the particles suspended for a longer period.
-
Continuous mixing: If the suspension settles quickly, ensure it is continuously mixed (e.g., with a magnetic stirrer) until just before administration to ensure each animal receives the correct dose.
-
Issue: Difficulty in administering the formulation via gavage needle.
-
Cause: The suspension may be too viscous or contain large particles that clog the needle.
-
Solution:
-
Check viscosity: If using a suspending agent like methylcellulose, ensure the correct concentration is used. The viscosity of methylcellulose solutions can vary between products.
-
Ensure uniform suspension: Follow the steps above to create a fine, homogenous suspension.
-
Select appropriate needle size: Use a gavage needle of an appropriate gauge (e.g., 20-22G for mice) to allow for smooth administration.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound Formulation
| Parameter | Value | Reference |
| Solubility in Water | ~2.8 mg/mL (at pH 5.7) | |
| Recommended Vehicle 1 | Distilled Water | [1] |
| Recommended Vehicle 2 | 0.5% (w/v) Methylcellulose in Water | [3] |
| Recommended Vehicle 3 | Corn Oil | |
| Effective Dosage Range (Mice) | 30 - 100 mg/kg/day (oral) | |
| Administration Volume (Mice) | 10 mL/kg | |
| Storage of Powder | 4°C, sealed, away from moisture |
Experimental Protocols
Detailed Methodology for Preparation of this compound Suspension (10 mg/mL) in 0.5% Methylcellulose for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Sterile, deionized water
-
Sterile beakers and magnetic stir bar
-
Hot plate/stirrer
-
Sonicator (probe or bath) or homogenizer
-
Calibrated balance
-
Graduated cylinders
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of deionized water to 70-80°C in a sterile beaker with a magnetic stir bar. b. Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). c. Slowly add the methylcellulose powder to the heated water while stirring continuously to create a homogenous, milky suspension. d. Remove the beaker from the heat and add the remaining two-thirds of the volume as cold deionized water. e. Continue to stir the solution at room temperature or on ice until the methylcellulose is fully dissolved and the solution becomes clear. This may take several hours. For best results, the solution can be stirred overnight at 4°C.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder for the desired final concentration (e.g., 100 mg for a 10 mg/mL suspension in 10 mL of vehicle). b. Place the powder in a sterile tube or beaker. c. Add a small volume of the prepared 0.5% methylcellulose vehicle to the powder and mix with a spatula or by vortexing to create a uniform paste. This pre-wetting step is crucial to prevent clumping. d. Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing. e. Sonicate the suspension using a probe sonicator (in short bursts on ice to prevent heating) or in a bath sonicator, or use a homogenizer until the suspension is uniform and free of visible aggregates. f. Visually inspect the suspension to ensure homogeneity before each administration.
-
Storage of the Suspension: a. Store the prepared suspension at 4°C, protected from light. b. It is recommended to prepare the suspension fresh daily. If stored, the stability of the suspension under these conditions should be validated. Before use, the stored suspension must be thoroughly re-suspended by vortexing or sonication.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound oral gavage formulation.
Caption: Experimental workflow for preparing this compound suspension.
References
Troubleshooting inconsistent results in Nintedanib esylate assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for Nintedanib (B1663095) esylate assays. Inconsistent results can arise from various factors, including the compound's physicochemical properties and the intricacies of the biological or analytical systems being used. This resource aims to address specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Nintedanib esylate and what is its primary mechanism of action? A1: Nintedanib is a small molecule tyrosine kinase inhibitor (TKI).[1][2] Its mechanism of action involves competitively binding to the ATP-binding pocket of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[3][4][5] By inhibiting these receptors, Nintedanib blocks downstream signaling cascades that are crucial for the proliferation, migration, and survival of various cells, including endothelial cells and fibroblasts.[3][6] It also inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro use? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing concentrated stock solutions of this compound for cell culture experiments.[5][7] The compound is highly soluble in DMSO, which allows for the creation of high-concentration stocks (e.g., 10 mM or higher).[7]
Q3: Why does Nintedanib precipitate when I add it to my cell culture medium? A3: this compound has poor aqueous solubility at the neutral pH of standard cell culture media (pH 7.2-7.4).[5][8] When a concentrated DMSO stock is diluted into the aqueous medium, the drug can rapidly fall out of solution, forming a precipitate.[5] This is a common challenge with hydrophobic compounds and a major source of inconsistency in cell-based assays.
Q4: What is the maximum recommended final concentration of DMSO in cell culture? A4: To prevent solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5] It is critical to include a vehicle control group in your experiments containing the same final DMSO concentration as the highest Nintedanib dose to properly assess its effect.[5][7]
Q5: Why might results from my cell-free (biochemical) kinase assay differ from my cell-based assay? A5: Discrepancies between biochemical and cellular assays are common in kinase inhibitor development.[9] Factors contributing to these differences include the compound's cell permeability, efflux by cellular transporters like P-glycoprotein, intracellular metabolism, and engagement with off-target kinases within the complex cellular environment.[1][9] Additionally, factors like ATP concentration, which is in the millimolar range in cells but often in the micromolar range in biochemical assays, can significantly alter the apparent potency (IC50) of an inhibitor.[10]
Troubleshooting Guides
Issue 1: High Variability or Poor Dose-Response in Cell Viability Assays (e.g., MTT, CCK-8)
-
Question: My cell viability results show high standard deviations between replicates and a flat or inconsistent dose-response curve. What could be the cause?
-
Answer: This is often linked to the poor solubility of Nintedanib.
-
Precipitation: The compound may be precipitating in the wells, especially at higher concentrations. This leads to an unknown and inconsistent effective concentration.
-
Solution: Before adding to cells, pre-dilute the Nintedanib stock solution in warm (37°C) culture medium and vortex thoroughly. Visually inspect for any precipitate before application. Consider using a lower top concentration or a different serial dilution scheme.
-
-
DMSO Toxicity: If the final DMSO concentration is too high (e.g., >0.5%), it can cause cytotoxicity, masking the specific effect of Nintedanib.
-
Solution: Ensure the final DMSO concentration remains consistent across all treatment groups and is below 0.1% if possible.[5] Always run a vehicle-only control.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells at the start of the experiment will lead to high variability.
-
Solution: Ensure a single-cell suspension before plating and use a properly calibrated multichannel pipette. Allow cells to adhere and stabilize for 12-24 hours before adding the compound.[11]
-
-
Assay Timing: The incubation time (e.g., 24, 48, or 72 hours) can significantly impact results.
-
Solution: Optimize the incubation period for your specific cell line and experimental question. Proliferation effects may take longer to become apparent.[3]
-
-
Issue 2: Inconsistent Results in Western Blot for Downstream Signaling
-
Question: I am not seeing consistent inhibition of p-VEGFR, p-PDGFR, or downstream targets like p-Akt and p-ERK after Nintedanib treatment. Why?
-
Answer: Inconsistent Western blot results can stem from timing, sample handling, or the specific cellular context.
-
Timing of Stimulation and Lysis: Kinase signaling cascades can be transient. The peak phosphorylation of a target protein after growth factor stimulation may occur within minutes.
-
Solution: Perform a time-course experiment to determine the optimal time point for cell lysis after stimulation to capture peak phosphorylation. For inhibition studies, pre-incubate with Nintedanib for a set period (e.g., 1-4 hours) before adding the growth factor stimulus.[12]
-
-
Phosphatase Activity: After cell lysis, phosphatases in the lysate can dephosphorylate your target proteins, leading to a weaker signal.
-
Solution: Use ice-cold PBS for washing and ensure your lysis buffer is always fresh and contains a potent cocktail of phosphatase and protease inhibitors.[3]
-
-
Low Target Abundance: The phosphorylated form of a receptor tyrosine kinase may be low in abundance and difficult to detect.
-
Solution: Ensure you are loading a sufficient amount of total protein (20-40 µg per lane is common). Use an immunoprecipitation (IP) step to enrich for your target protein before running the Western blot.
-
-
Issue 3: Poor Peak Shape or Low Recovery in RP-HPLC Analysis
-
Question: My RP-HPLC analysis of Nintedanib shows peak tailing, inconsistent retention times, or low recovery. How can I fix this?
-
Answer: Chromatographic issues are often related to the mobile phase, column conditions, or compound stability.
-
Poor Solubility in Mobile Phase: Nintedanib may not be fully soluble in the mobile phase, leading to poor peak shape and carryover.
-
Compound Degradation: Nintedanib can be susceptible to degradation under certain stress conditions, such as acidic or oxidative environments.[14]
-
Solution: Prepare samples fresh and protect them from light and high temperatures. If degradation is suspected, a stability-indicating method validation should be performed.[14]
-
-
Column Temperature: Inconsistent column temperature can cause retention time drift.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 35°C) for improved reproducibility.[13]
-
-
Quantitative Data Summary
Quantitative data from Nintedanib assays can vary based on the cell line, assay conditions, and exposure time. The following tables provide examples of reported values to serve as a baseline for experimental design.
Table 1: Reported IC₅₀/EC₅₀ Values of Nintedanib in Various In Vitro Assays
| Cell Line/Target | Assay Type | Parameter | Reported Value (nM) | Reference |
|---|---|---|---|---|
| Human Lung Fibroblasts | Proliferation (VEGF-stimulated) | EC₅₀ | < 1 | [11] |
| Bovine Retinal Pericytes | Proliferation (PDGF-BB stimulated) | IC₅₀ | 79 | [15] |
| Control Lung Fibroblasts | Proliferation (MTT Assay, 7 days) | IC₅₀ | ~500 (0.5 µM) | [16] |
| IPF Lung Fibroblasts | Proliferation (MTT Assay, 7 days) | IC₅₀ | ~500 (0.5 µM) | [16] |
| AGS (Gastric Cancer) | Cell Viability (48h) | IC₅₀ | 5300 ± 900 | [11] |
| MKN28 (Gastric Cancer) | Cell Viability (48h) | IC₅₀ | 6100 ± 1200 |[11] |
Table 2: Aqueous Solubility of Nintedanib in Different Media
| Medium | pH | Additive | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| Phosphate Buffered Saline | 6.8 | None | 11.98 | [8] |
| Phosphate Buffered Saline | 7.4 | None | 5.13 | [8] |
| Phosphate Buffered Saline | 6.8 | 0.5% Tween 80 | 441.67 | [8] |
| Phosphate Buffered Saline | 7.4 | 0.5% Tween 80 | 132.42 |[8] |
Detailed Experimental Protocols
Protocol 1: this compound Stock Solution Preparation (10 mM)
-
Calculation: The molecular weight of this compound is 649.76 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 6.498 mg of the compound.[7]
-
Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile-filtered DMSO.[7]
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If needed, sonicate briefly in a water bath to aid dissolution.[7]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months).[7]
Protocol 2: Cell Viability/Proliferation (MTT Assay)
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (12-18 hours) at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Drug Preparation: Prepare serial dilutions of Nintedanib from your 10 mM DMSO stock in complete culture medium. For example, to achieve a top concentration of 10 µM, first create an intermediate dilution in medium, then add to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[7]
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to mix or place on an orbital shaker for 10 minutes.[7]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the Nintedanib concentration to determine the IC50 value using non-linear regression analysis.[3]
Protocol 3: Western Blot for Phosphorylated Kinases
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling. Pre-treat cells with the desired concentrations of Nintedanib for 1-4 hours. Stimulate with a relevant growth factor (e.g., VEGF, PDGF) for 10-15 minutes.[3][12]
-
Cell Lysis: Immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[3]
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.[3]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-VEGFR2) overnight at 4°C, following the manufacturer's recommended dilution.[11]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[11]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) or the total protein level of the kinase being investigated.[11]
Signaling Pathways and Experimental Workflows
Caption: Nintedanib blocks signaling by inhibiting ATP binding to key RTKs.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Step-by-step experimental workflow for a standard MTT cell viability assay.
References
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of this compound RP-HPLC method [wisdomlib.org]
- 14. jocpr.com [jocpr.com]
- 15. tga.gov.au [tga.gov.au]
- 16. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nintedanib Esylate Off-Target Effects in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of nintedanib (B1663095) esylate observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of nintedanib?
A1: Nintedanib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β)[1]. However, preclinical studies have demonstrated that nintedanib also exhibits inhibitory activity against several off-target kinases, including members of the Src family of non-receptor tyrosine kinases (Src, Lck, Lyn), as well as RET and Fms-like tyrosine kinase-3 (Flt-3)[1][2][3].
Q2: We are observing unexpected effects on T-cell activation in our in vitro assays with nintedanib. Is there a known off-target mechanism that could explain this?
A2: Yes, this is a known off-target effect of nintedanib. The compound has been shown to inhibit Lymphocyte-specific protein tyrosine kinase (Lck), a critical signaling molecule in T-cell activation[4]. Inhibition of Lck phosphorylation can block T-cell activation and subsequent cytokine release[4]. When designing experiments involving immune cells, it is crucial to consider this off-target activity.
Q3: Our in vivo rodent model is showing significant gastrointestinal distress (diarrhea, weight loss) at doses intended to be therapeutic. Is this a common finding in preclinical studies?
A3: Yes, gastrointestinal toxicity is a well-documented effect of nintedanib in both preclinical and clinical settings[5]. These effects are considered on-target toxicities related to the inhibition of VEGFR. Management strategies in preclinical models can include dose reduction, temporary interruption of treatment, and supportive care to ensure animal welfare and the integrity of the study[5].
Q4: Can nintedanib's off-target effects contribute to its anti-fibrotic efficacy?
A4: Evidence suggests that the off-target activities of nintedanib may contribute to its overall therapeutic effect in fibrosis. For instance, the inhibition of Src, a non-receptor tyrosine kinase, has been shown to reduce lung fibrosis[3][6]. Therefore, the broad kinase inhibition profile of nintedanib, encompassing both on-target and off-target kinases, likely contributes to its anti-fibrotic properties.
Troubleshooting Guides
Issue: Inconsistent IC50 values for off-target kinases in our in vitro kinase assays.
Possible Cause: Variations in experimental conditions can significantly impact IC50 values. Factors such as ATP concentration, enzyme and substrate sources, and incubation times can all contribute to variability.
Troubleshooting Steps:
-
Standardize Reagents: Ensure consistent sources and batches of recombinant kinases and substrates.
-
Optimize ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like nintedanib is sensitive to the ATP concentration. It is recommended to use an ATP concentration at or near the Km for each specific kinase.
-
Control Incubation Times: Pre-incubation of the compound with the kinase before initiating the reaction with ATP, and the overall reaction time, should be kept consistent across all experiments.
-
Run a Reference Compound: Include a well-characterized inhibitor for the off-target kinase as a positive control to ensure assay performance.
Issue: Difficulty in distinguishing between on-target and off-target effects in cellular assays.
Possible Cause: The pleiotropic effects of nintedanib make it challenging to attribute a cellular phenotype to a single kinase inhibition.
Troubleshooting Steps:
-
Use Kinase-Specific Rescue Experiments: If a specific off-target kinase is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Employ More Selective Inhibitors: Compare the cellular effects of nintedanib with those of more selective inhibitors for the suspected on-target or off-target kinases.
-
Phospho-protein Profiling: Utilize techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status of downstream substrates of both on-target and off-target kinases. This can provide a more direct readout of kinase activity within the cell.
Data Presentation
Table 1: On-Target Kinase Inhibition Profile of Nintedanib (IC50, nM)
| Kinase | Nintedanib (IC50, nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
Data compiled from various preclinical studies. Values may differ based on experimental conditions.[1]
Table 2: Off-Target Kinase Inhibition Profile of Nintedanib (IC50, nM)
| Kinase | Nintedanib (IC50, nM) |
| Src | 159 |
| Lck | 16 |
| Lyn | 195 |
| Flt-3 | 26 |
| RET | 35 |
Data compiled from various preclinical studies. Values may differ based on experimental conditions.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of nintedanib against specific on-target and off-target kinases.
1. Reagent Preparation:
-
Kinases: Recombinant human kinases are obtained from commercial vendors.
-
Substrates: Kinase-specific peptide or protein substrates are prepared in an appropriate assay buffer.
-
ATP: Adenosine triphosphate (ATP) is prepared at a concentration near the Michaelis-Menten constant (Km) for each kinase.
-
Test Compound: Nintedanib esylate is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.
2. Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a microplate well for 10-30 minutes at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction proceeds for 30-60 minutes at 30°C.
-
The reaction is terminated by adding a stop solution containing a chelating agent (e.g., EDTA).
3. Detection:
-
The extent of substrate phosphorylation is quantified. Common methods include fluorescence/luminescence-based assays that use phospho-specific antibodies.
4. Data Analysis:
-
The percentage of inhibition is calculated for each nintedanib concentration.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This protocol assesses the effect of nintedanib on the proliferation of various cell types (e.g., endothelial cells, fibroblasts).
1. Cell Seeding:
-
Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
2. Drug Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
The medium in the wells is replaced with the medium containing different concentrations of nintedanib. A vehicle control (DMSO) is included.
-
The plate is incubated for 24, 48, or 72 hours.
3. MTT Addition and Formazan (B1609692) Formation:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 1-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Reading:
-
The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of nintedanib.
1. Disease Induction:
-
Mice receive a single intratracheal instillation of bleomycin (B88199) to induce lung fibrosis. Control animals receive saline.
2. Drug Administration:
-
Treatment with nintedanib (e.g., 30-60 mg/kg) or vehicle is initiated a few days after bleomycin administration and continued daily via oral gavage for 14-21 days.
3. Evaluation of Fibrosis:
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, BAL fluid is collected to analyze inflammatory cell counts and cytokine levels.
-
Histopathology: Lungs are harvested, fixed, and sectioned. Staining with Masson's Trichrome or Picrosirius Red is used to visualize and quantify collagen deposition.
-
Collagen Quantification: Total lung collagen content is measured biochemically using a hydroxyproline (B1673980) assay.
Visualizations
Caption: Nintedanib's on-target and off-target signaling inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Nintedanib Esylate in NSCLC: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors
Nintedanib (B1663095) esylate, an orally available triple angiokinase inhibitor, has carved a niche in the therapeutic landscape of non-small cell lung cancer (NSCLC), particularly for patients with advanced adenocarcinoma after first-line chemotherapy.[1][2] This guide provides a detailed comparison of its efficacy with other prominent tyrosine kinase inhibitors (TKIs) used in NSCLC treatment, supported by experimental data, protocols, and visual diagrams of key biological pathways and study designs.
Mechanism of Action: A Differentiated Approach
Unlike many TKIs that target specific oncogenic driver mutations, nintedanib works by inhibiting the signaling pathways of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[3][4][5] This multi-targeted approach blocks the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[3][6] Nintedanib also inhibits FMS-like tyrosine kinase 3 (FLT3) and members of the SRC family.[4][5]
In contrast, other TKIs used in NSCLC often target specific genetic alterations. For instance, gefitinib, erlotinib, afatinib (B358), and osimertinib (B560133) are EGFR inhibitors, primarily effective in patients with EGFR mutations.[7][8][9][10][11][12][13][14][15][16][17] Crizotinib targets ALK and ROS1 rearrangements, while others like capmatinib (B1663548) and tepotinib (B1684694) are selective MET inhibitors.[7][8][10]
Efficacy of Nintedanib in Combination Therapy
Nintedanib's primary role in NSCLC is as a second-line treatment in combination with docetaxel (B913) for patients with advanced adenocarcinoma. This was established by the pivotal LUME-Lung 1 phase III clinical trial.
Key Clinical Trial: LUME-Lung 1
The LUME-Lung 1 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of nintedanib plus docetaxel versus placebo plus docetaxel in patients with locally advanced/metastatic NSCLC who had progressed after first-line chemotherapy.[18][19][20]
Experimental Protocol: LUME-Lung 1
-
Patient Population: 1,314 patients with stage IIIB/IV recurrent NSCLC who had progressed after one prior line of platinum-based chemotherapy.[18]
-
Randomization: Patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[18][22]
Efficacy Data from LUME-Lung 1
The addition of nintedanib to docetaxel demonstrated a statistically significant improvement in PFS for the overall study population.[18][19] Notably, a more pronounced benefit in OS was observed in patients with adenocarcinoma histology.[19][23]
| Efficacy Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median PFS | 3.4 months[18][23] | 2.7 months[18][23] | 0.79 (0.68-0.92)[19] | 0.0019[19] |
| Median OS | 10.1 months[19] | 9.1 months[19] | 0.94 (0.83-1.05)[19] | 0.2720[19] |
| Adenocarcinoma Histology | ||||
| Median PFS | 4.2 months[4] | 2.8 months[4] | 0.84 (0.71-1.00)[4] | 0.0485[4] |
| Median OS | 12.6 months[1][19] | 10.3 months[19][23] | 0.83 (0.70-0.99)[19] | 0.0359[19] |
| Adenocarcinoma (Progressed <9 months after start of 1st-line therapy) | ||||
| Median OS | 10.9 months[3][19] | 7.9 months[3][19] | 0.75 (0.60-0.92)[19] | 0.0073[19] |
VARGADO Study: Post-Immunotherapy Setting
The VARGADO study, a non-interventional trial, investigated nintedanib plus docetaxel in patients who progressed after first-line immunotherapy with or without chemotherapy.[1][21] In this real-world setting, the combination showed encouraging efficacy. For patients with adenocarcinoma who received this combination as a second-line treatment, the objective response rate was 37.3%, the disease control rate was 67.8%, and the median PFS was 4.4 months.[24]
Comparative Efficacy with Other TKIs
Direct head-to-head trials comparing nintedanib with other TKIs in the same patient population are scarce, largely due to their different mechanisms of action and indicated patient populations. The following tables provide a summary of efficacy data for other TKIs in their respective indications to offer a comparative context.
EGFR Tyrosine Kinase Inhibitors
These TKIs are primarily used as first-line or subsequent-line treatments for patients with NSCLC harboring EGFR mutations.
| TKI | Key Clinical Trial | Treatment Line | Patient Population | Median PFS | Median OS |
| Gefitinib | IPASS | First-line | EGFR-mutant | 9.5 months | 21.6 months |
| Erlotinib | EURTAC | First-line | EGFR-mutant | 9.7 months | 19.3 months |
| Afatinib | LUX-Lung 3/6 | First-line | EGFR-mutant | 11.1 months[13] | 27.3 months |
| Osimertinib | FLAURA | First-line | EGFR-mutant | 18.9 months[10] | 38.6 months[10] |
| Osimertinib | AURA3 | Second-line (T790M+) | EGFR T790M-mutant | 10.1 months[25] | 26.8 months[25] |
Note: Data for Gefitinib and Erlotinib are from historical trials and serve as a general reference.
ALK Tyrosine Kinase Inhibitors
These are used for patients with ALK-rearranged NSCLC.
| TKI | Key Clinical Trial | Treatment Line | Patient Population | Median PFS |
| Crizotinib | PROFILE 1014 | First-line | ALK-positive | 10.9 months |
| Alectinib | ALEX | First-line | ALK-positive | 34.8 months |
| Brigatinib | ALTA-1L | First-line | ALK-positive | 24.0 months |
Note: This data provides context for TKI efficacy in a different molecularly defined subgroup.
Summary and Conclusion
Nintedanib esylate, in combination with docetaxel, is an established second-line treatment for patients with advanced NSCLC of adenocarcinoma histology, offering a modest but significant improvement in progression-free and overall survival.[1][3][18] Its mechanism as a triple angiokinase inhibitor distinguishes it from the majority of other TKIs used in NSCLC, which are directed against specific oncogenic driver mutations like EGFR or ALK.
Direct comparisons of efficacy are challenging due to the differing patient populations and treatment settings. While EGFR and ALK inhibitors show more substantial PFS and OS benefits in their targeted, molecularly-defined populations, nintedanib provides a valuable therapeutic option for a broader group of adenocarcinoma patients without such targetable mutations who have progressed on first-line chemotherapy. The decision to use nintedanib should be based on the patient's histology, prior treatments, and the absence of targetable driver mutations for which more specific and often more effective TKIs are available.
References
- 1. Nintedanib plus docetaxel after progression on first-line immunochemotherapy in patients with lung adenocarcinoma: Cohort C of the non-interventional study, VARGADO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib in NSCLC: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. clinicsinoncology.com [clinicsinoncology.com]
- 10. mdpi.com [mdpi.com]
- 11. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-line osimertinib compared to earlier generation TKIs in advanced EGFR-mutant NSCLC: A real-world survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized Phase II Study of Gefitinib Compared With Placebo in Chemotherapy-Naive Patients With Advanced Non–Small-Cell Lung Cancer and Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. news.cancerconnect.com [news.cancerconnect.com]
- 19. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Nintedanib plus docetaxel after progression on first-line immunochemotherapy in patients with lung adenocarcinoma: Cohort C of the non-interventional study, VARGADO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. More Proof Lung Cancer is Not One Disease: New Investigational Treatment, Nintedanib* Plus Chemotherapy, Extends Life of Lung Cancer Patients With Adenocarcinoma [newswire.ca]
- 24. ascopubs.org [ascopubs.org]
- 25. cancernetwork.com [cancernetwork.com]
Nintedanib Esylate in Combination with Immunosuppressants for SSc-ILD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of combination therapy involving nintedanib (B1663095) esylate and immunosuppressants for the treatment of Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD). It includes a summary of clinical trial data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support research and development in this area.
Efficacy and Safety Data
The combination of nintedanib, a tyrosine kinase inhibitor, with immunosuppressants, particularly mycophenolate mofetil (MMF), has been evaluated in clinical trials, most notably the SENSCIS® trial. The primary outcome of this trial was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function.
Efficacy of Nintedanib in Combination with Mycophenolate
The SENSCIS trial included a subgroup of patients who were on stable mycophenolate therapy at baseline. The findings from this subgroup analysis are crucial for understanding the efficacy of the combination therapy.[1][2][3][4][5]
| Treatment Group | Annual Rate of FVC Decline (mL/year) | Difference vs. Placebo (mL/year) | 95% Confidence Interval |
| Patients on Mycophenolate at Baseline | |||
| Nintedanib + Mycophenolate | -40.2 | 26.3 | -27.9 to 80.6 |
| Placebo + Mycophenolate | -66.5 | ||
| Patients NOT on Mycophenolate at Baseline | |||
| Nintedanib | -55.1 | 38.9 | 5.6 to 72.1 |
| Placebo | -94.0 | ||
| Overall SENSCIS Population | |||
| Nintedanib | -52.4 | 41.0 | 2.9 to 79.0 |
| Placebo | -93.3 |
Data from the SENSCIS trial and its subgroup analysis. The trial demonstrated that nintedanib reduced the rate of FVC decline in patients with SSc-ILD, both with and without background mycophenolate therapy.
Safety and Tolerability of Combination Therapy
The safety profile of nintedanib in combination with mycophenolate was found to be consistent with the known safety profile of nintedanib. The most frequently reported adverse events were gastrointestinal in nature.
| Adverse Event | Nintedanib + Mycophenolate (%) | Placebo + Mycophenolate (%) | Nintedanib (Overall) (%) | Placebo (Overall) (%) |
| Diarrhea | 75.5 | 31.4 | 75.7 | 31.6 |
| Nausea | 31.7 | 12.9 | 31.6 | 13.5 |
| Vomiting | 25.2 | 8.6 | 24.7 | 8.3 |
| Dose Reduction due to AE | 48.2 | 12.1 | 48.3 | 12.2 |
| Permanent Discontinuation due to AE | 15.8 | 9.3 | 16.0 | 8.7 |
Data from the SENSCIS trial. Adverse events were generally manageable with dose adjustments.
Experimental Protocols
The pivotal study evaluating nintedanib in SSc-ILD is the SENSCIS (Safety and Efficacy of Nintedanib in Systemic Sclerosis) trial .
Trial Design: Randomized, double-blind, placebo-controlled, parallel-group trial conducted in 32 countries.
Patient Population: Patients with a diagnosis of SSc based on the 2013 American College of Rheumatology/European League Against Rheumatism criteria, with an extent of fibrotic ILD of at least 10% on high-resolution computed tomography (HRCT), an FVC of at least 40% of the predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30% to 89% of the predicted value.
Treatment:
-
Investigational Arm: Nintedanib 150 mg twice daily.
-
Control Arm: Placebo twice daily.
-
Background Therapy: Patients were permitted to be on a stable dose of mycophenolate or methotrexate (B535133) for at least 6 months prior to randomization, and/or a stable dose of prednisone (B1679067) (≤10 mg/day).
Primary Endpoint: The annual rate of decline in FVC (mL/year) assessed over 52 weeks.
Key Secondary Endpoints:
-
Absolute change from baseline in the modified Rodnan Skin Score (mRSS) at week 52.
-
Absolute change from baseline in the total score of the St. George’s Respiratory Questionnaire (SGRQ) at week 52.
Signaling Pathways and Mechanisms of Action
The pathogenesis of SSc-ILD is complex, involving immune dysregulation, inflammation, and fibrosis. Nintedanib and immunosuppressants target different aspects of these pathways.
Pathogenesis of SSc-ILD and Therapeutic Targets
Caption: Key signaling pathways in SSc-ILD and the targets of nintedanib and mycophenolate mofetil.
Nintedanib Esylate: An intracellular inhibitor that targets multiple tyrosine kinases. By blocking the signaling pathways of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.
Mycophenolate Mofetil (MMF): An immunosuppressive agent that inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This selectively inhibits the proliferation of T and B lymphocytes, thereby reducing the inflammatory component that contributes to the fibrotic process in SSc-ILD.
Logical Relationship of Combination Therapy
Caption: Dual-target approach of nintedanib and mycophenolate mofetil in SSc-ILD.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a new therapy for SSc-ILD, based on the design of the SENSCIS trial.
Caption: A representative workflow for a clinical trial in SSc-ILD.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Efficacy and safety of nintedanib in patients with systemic sclerosis-associated interstitial lung disease treated with mycophenolate: a subgroup analysis of the SENSCIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Efficacy and Safety of Nintedanib in Patients with Systemic Sclerosis-Associated Interstitial Lung Disease by Use of Mycophenolate at Baseline: Subgroup Analysis of the SENSCIS Trial - ACR Meeting Abstracts [acrabstracts.org]
Validating Nintedanib Esylate Targets: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Nintedanib (B1663095) esylate, a multi-targeted tyrosine kinase inhibitor, has shown significant efficacy in treating idiopathic pulmonary fibrosis (IPF) and certain cancers. Its mechanism of action involves the simultaneous inhibition of key signaling pathways driven by Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Robust validation of these targets is crucial for understanding its therapeutic effects and for the development of novel anti-fibrotic and anti-cancer agents.
This guide provides a comparative overview of using the revolutionary CRISPR/Cas9 gene-editing technology for validating the therapeutic targets of Nintedanib. We present experimental data, detailed protocols, and a comparison with alternative methods to assist researchers in designing and interpreting target validation studies.
Comparative Analysis: CRISPR/Cas9 Knockout vs. Nintedanib Inhibition
The central premise of validating Nintedanib's targets with CRISPR/Cas9 is to compare the phenotypic outcomes of genetically ablating the target receptors with the pharmacological inhibition induced by the drug. A concordance in the cellular and molecular effects provides strong evidence for on-target activity.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies, offering a comparison of the effects of Nintedanib treatment and, where available, CRISPR-mediated target knockout on key cellular processes relevant to fibrosis and cancer.
Table 1: Effect on Cell Viability/Proliferation
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| Nintedanib (1-25 µM) | PC3, DU145, LNCaP (Prostate Cancer) | Trypan Blue Exclusion | % Cell Viability | Significant dose-dependent decrease | [4] |
| Nintedanib (0.01-10 µM) | HUVECs, Fibroblasts, Cancer cell lines | MTT Assay | IC50 | Varies by cell line (e.g., ~5.3 µM in AGS gastric cancer cells) | [5][6] |
| CRISPR/Cas9 KO of VEGFR2 | SW579 (Thyroid Cancer) | Colony Formation | Colony Number | Dramatically decreased | |
| CRISPR/Cas9 KO of WNT11 | BEAS-2B (Bronchial Epithelial) | Cell Viability Assay | Cell Viability | Inhibited | [7] |
Table 2: Effect on Cell Migration
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| Nintedanib (1-2 µM) | Melanoma Cell Lines | Scratch Assay, Transwell Assay, Zone-Exclusion | % Migration Inhibition | Significant inhibition, varying with assay type | [8][9][10][11][12] |
| CRISPR/Cas9 KO of VEGFR2 | SW579 (Thyroid Cancer) | Invasion Assay | % Invasion | 60% reduction | |
| CRISPR/Cas9 KO of WNT11 | BEAS-2B (Bronchial Epithelial) | Migration Assay | Cell Migration | Inhibited | [7] |
Table 3: Inhibition of Receptor Phosphorylation
| Inhibitor | Target | Cell Line | Assay | Result | Reference |
| Nintedanib | PDGFR | Human Lung Fibroblasts | Western Blot (p-PDGFR) | Potent inhibition | [2] |
| Nintedanib | FGFR | Human Lung Fibroblasts | Western Blot (p-FGFR) | Inhibition | [2] |
| Nintedanib | VEGFR2 | Endothelial Cells | Western Blot (p-VEGFR2) | Inhibition | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams were created using the DOT language.
References
- 1. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Genome-wide CRISPR/Cas9 screening identifies key profibrotic regulators of TGF-β1-induced epithelial-mesenchymal transformation and pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of in vitro migration assays evaluating nintedanib’s migration inhibitory effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. login.medscape.com [login.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. inoncology.es [inoncology.es]
Nintedanib Esylate Demonstrates Significant Efficacy Over Placebo in Slowing Lung Function Decline in Fibrotic Lung Diseases
Nintedanib (B1663095) esylate has consistently shown a significant benefit over placebo in slowing the progression of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs), primarily by reducing the annual rate of decline in Forced Vital Capacity (FVC).[1][2][3] Clinical trials have established nintedanib as a key therapeutic option for patients with these debilitating conditions.
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple pathways involved in the pathogenesis of ILDs.[4] It competitively binds to the intracellular ATP-binding site of growth factor receptors, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting their autophosphorylation and blocking downstream signaling cascades.[5] This action ultimately hinders fibroblast proliferation and migration, key processes in the development of lung fibrosis.
Efficacy in Clinical Trials: A Quantitative Comparison
The efficacy of nintedanib has been most notably demonstrated in the Phase III INPULSIS trials for IPF and the SENSCIS trial for Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD).
A meta-analysis of four placebo-controlled trials, including INPULSIS-1, INPULSIS-2, SENSCIS, and INBUILD, revealed that nintedanib reduced the rate of FVC decline by approximately 51% compared to placebo over 52 weeks. The combined analysis comprised 1,257 patients treated with nintedanib and 1,042 who received a placebo.
Table 1: Annual Rate of Decline in Forced Vital Capacity (FVC) in Key Clinical Trials (mL/year)
| Clinical Trial | Indication | Nintedanib Group | Placebo Group | Absolute Difference (mL/year) | Relative Reduction (%) |
| INPULSIS-1 | IPF | -114.7 | -239.9 | 125.2 | 52.2 |
| INPULSIS-2 | IPF | -113.6 | -207.3 | 93.7 | 45.2 |
| SENSCIS | SSc-ILD | -52.4 | -93.3 | 40.9 | 43.8 |
| INBUILD | Progressive Fibrosing ILDs | -80.9 | -187.8 | 106.9 | 56.9 |
Data compiled from multiple sources.
In the SENSCIS trial, the beneficial effect of nintedanib on slowing the progression of SSc-ILD was observed to persist beyond the initial 52 weeks, with data up to 100 weeks showing a continued lower rate of FVC decline compared to placebo.
Safety and Tolerability Profile
While demonstrating efficacy, nintedanib is associated with a higher incidence of certain adverse events compared to placebo. The most common side effects are gastrointestinal in nature.
A systematic review and meta-analysis of six randomized controlled trials involving 2,583 patients found that nintedanib was associated with a higher risk of adverse events, particularly diarrhea, nausea, vomiting, and weight loss. However, the incidence of fatal adverse events was not significantly different between the nintedanib and placebo groups.
Table 2: Incidence of Common Adverse Events in Nintedanib vs. Placebo Groups (Pooled Data)
| Adverse Event | Nintedanib Group (%) | Placebo Group (%) | Odds Ratio (95% CI) |
| Diarrhea | 62.4 | 18.4 | 5.96 (4.35 - 8.16) |
| Nausea | 24.3 | 8.7 | 3.00 (1.93 - 4.66) |
| Vomiting | 11.6 | 3.8 | 3.22 (2.17 - 4.76) |
| Weight Loss | 10.1 | 3.1 | 3.38 (1.76 - 6.47) |
| Any Adverse Event | - | - | 2.39 (1.71 - 3.36) |
| Discontinuation due to AE | - | - | 1.73 (1.34 - 2.25) |
Data from a meta-analysis of six clinical trials.
Management of these adverse events often involves dose reduction or temporary interruption of therapy.
Experimental Protocols in Pivotal Clinical Trials
The INPULSIS and SENSCIS trials followed rigorous, double-blind, placebo-controlled designs to evaluate the efficacy and safety of nintedanib.
INPULSIS Trials (for IPF)
-
Objective: To evaluate the efficacy and safety of nintedanib 150 mg twice daily versus placebo in patients with IPF.
-
Design: Two replicate Phase III, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2).
-
Participants: Patients aged ≥40 years with a diagnosis of IPF within the last 5 years, FVC ≥50% of predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 79% of the predicted value.
-
Intervention: Patients were randomized in a 3:2 ratio to receive either nintedanib 150 mg twice daily or a matching placebo for 52 weeks.
-
Primary Endpoint: The annual rate of decline in FVC (mL/year).
-
Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George’s Respiratory Questionnaire (SGRQ) total score.
SENSCIS Trial (for SSc-ILD)
-
Objective: To assess the efficacy and safety of nintedanib in patients with SSc-ILD.
-
Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Participants: Patients aged ≥18 years who met the 2013 ACR/EULAR classification criteria for SSc, with disease onset within 7 years, and fibrotic ILD of at least 10% extent on high-resolution computed tomography (HRCT).
-
Intervention: Patients were randomized on a 1:1 basis to receive either nintedanib 150 mg twice daily or placebo, with treatment lasting for at least 52 weeks and up to 100 weeks for some patients.
-
Primary Endpoint: The annual rate of decline in FVC (mL/year).
-
Key Secondary Endpoints: Absolute change from baseline in the modified Rodnan Skin Score (mRSS) and the SGRQ total score at week 52.
Visualizing the Mechanism and Process
Signaling Pathways Inhibited by Nintedanib
Caption: Nintedanib inhibits key signaling pathways in lung fibrosis.
General Experimental Workflow of Nintedanib Clinical Trials
References
- 1. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Nintedanib and Sorafenib in liver cancer models
In the landscape of targeted therapies for hepatocellular carcinoma (HCC), the multi-kinase inhibitors Nintedanib and Sorafenib have emerged as significant contenders. While both drugs have undergone clinical evaluation, a direct comparative analysis of their performance in preclinical liver cancer models is crucial for researchers and drug development professionals to understand their distinct mechanisms and potential applications. This guide provides an objective, data-driven comparison of Nintedanib and Sorafenib, drawing from available preclinical studies to illuminate their respective efficacies and modes of action.
Executive Summary
Nintedanib, a potent triple angiokinase inhibitor, and Sorafenib, a broader multi-kinase inhibitor, both exhibit antitumor activity in liver cancer models. Preclinical evidence suggests that while both drugs impact angiogenesis, their underlying molecular mechanisms diverge. Nintedanib has been shown to induce anti-proliferative effects in HCC cells independent of its angiokinase activity, primarily by targeting the SHP-1/STAT3 signaling pathway.[1] Sorafenib, on the other hand, exerts its effects through inhibition of the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR. This guide will delve into the quantitative data from in vitro and in vivo studies, detail the experimental methodologies, and visualize the distinct signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies on Nintedanib and Sorafenib in liver cancer models. It is important to note that this data is compiled from separate studies, as direct head-to-head preclinical investigations are limited.
Table 1: In Vitro Efficacy in Human HCC Cell Lines
| Parameter | Nintedanib | Sorafenib | Cell Lines Tested | Source |
| IC50 (µM) | Not explicitly reported in the primary preclinical HCC study, but demonstrated dose-dependent anti-proliferative effects. | ~5-10 | HepG2, Huh7, PLC/PRF/5 | [1] |
| Mechanism of Cell Death | Apoptosis | Apoptosis | HepG2, Huh7 | [1] |
Table 2: In Vivo Efficacy in HCC Xenograft Models
| Parameter | Nintedanib | Sorafenib | Animal Model | Source |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Significant reduction in tumor volume | Nude mice with HCC subcutaneous xenografts | [1] |
| Dosage | 50 mg/kg/day (oral) | 30 mg/kg/day (oral) | Nude mice | [1] |
| Effect on Angiogenesis | Inhibition of angiogenesis | Inhibition of angiogenesis | Not specified in all studies |
Unraveling the Mechanisms: Signaling Pathways
Nintedanib and Sorafenib, while both categorized as kinase inhibitors, orchestrate their anti-cancer effects through distinct signaling cascades.
Nintedanib's Angiokinase-Independent Pathway in HCC
Nintedanib is recognized as a triple angiokinase inhibitor, targeting VEGFR, FGFR, and PDGFR. However, in the context of hepatocellular carcinoma, its antitumor activity has been shown to be independent of this primary mechanism. Instead, Nintedanib directly activates SHP-1, a protein tyrosine phosphatase, which in turn dephosphorylates and inactivates STAT3, a key transcription factor involved in cell proliferation and survival.
Sorafenib's Multi-Kinase Inhibition Pathway
Sorafenib's mechanism is more aligned with its classification as a multi-kinase inhibitor. It targets the Raf-MEK-ERK signaling pathway, which is frequently dysregulated in HCC, thereby inhibiting cell proliferation. Concurrently, it blocks the activity of receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Experimental Protocols: A Methodological Overview
The following sections provide a generalized overview of the experimental protocols used in preclinical studies to evaluate the efficacy of Nintedanib and Sorafenib in liver cancer models.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Human HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of Nintedanib or Sorafenib for a specified period (e.g., 48-72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
3. Apoptosis Assay (Flow Cytometry):
-
Cells are treated with the respective drugs as described above.
-
Both adherent and floating cells are collected and washed.
-
Cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Tumor Xenograft Studies
1. Animal Model:
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Human HCC cells are injected subcutaneously into the flank of the mice.
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into control and treatment groups.
-
Nintedanib or Sorafenib is administered orally at a predetermined dosage and schedule.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
3. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry to assess angiogenesis and proliferation markers).
Conclusion
This comparative guide, based on available preclinical data, highlights the distinct profiles of Nintedanib and Sorafenib in liver cancer models. While both drugs demonstrate anti-tumor efficacy, their differing mechanisms of action—Nintedanib's unique targeting of the SHP-1/STAT3 pathway versus Sorafenib's broader kinase inhibition—present distinct opportunities for therapeutic intervention. For researchers and drug developers, this head-to-head comparison underscores the importance of understanding the nuanced molecular pharmacology of targeted agents to inform rational drug design, combination strategies, and patient selection in the ongoing fight against hepatocellular carcinoma. Further direct comparative preclinical studies would be invaluable to solidify these findings and guide future clinical development.
References
Nintedanib in Combination with Docetaxel for Second-Line Treatment of NSCLC Adenocarcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of nintedanib (B1663095) in combination with docetaxel (B913) for the second-line treatment of patients with advanced non-small cell lung cancer (NSCLC) of adenocarcinoma histology, following first-line platinum-based chemotherapy. The performance of this combination therapy is evaluated against other established second-line treatments, including pemetrexed, erlotinib, and the combination of ramucirumab (B1574800) with docetaxel. All data presented is supported by findings from pivotal clinical trials.
Efficacy and Performance Data
The clinical efficacy of nintedanib in combination with docetaxel was primarily established in the Phase III LUME-Lung 1 trial. This study demonstrated a statistically significant improvement in overall survival (OS) and progression-free survival (PFS) for patients with adenocarcinoma histology treated with the combination compared to docetaxel alone. The following tables summarize the key efficacy data from this trial and compare it with data from studies of alternative second-line therapies in similar patient populations.
Overall Survival (OS)
| Treatment Regimen | Pivotal Trial(s) | Median OS (months) | Hazard Ratio (HR) [95% CI] | p-value |
| Nintedanib + Docetaxel | LUME-Lung 1 | 12.6 | 0.83 [0.70-0.99] | p=0.0359 |
| Docetaxel + Placebo | LUME-Lung 1 | 10.3 | - | - |
| Ramucirumab + Docetaxel | REVEL | 11.1 (nonsquamous) | 0.83 [0.71-0.97] | - |
| Docetaxel + Placebo | REVEL | 9.7 (nonsquamous) | - | - |
| Pemetrexed | JMEI | 8.3 | 1.00 [0.86-1.16] | p=0.99 |
| Docetaxel | JMEI | 7.9 | - | - |
| Erlotinib | TITAN | 5.3 | 0.96 [0.78-1.19] | p=0.73 |
| Chemotherapy (Docetaxel or Pemetrexed) | TITAN | 5.5 | - | - |
Note: The patient populations in these trials may have some variations. Direct cross-trial comparisons should be made with caution.
Progression-Free Survival (PFS)
| Treatment Regimen | Pivotal Trial(s) | Median PFS (months) | Hazard Ratio (HR) [95% CI] | p-value |
| Nintedanib + Docetaxel | LUME-Lung 1 | 3.4 | 0.79 [0.68-0.92] | p=0.0019 |
| Docetaxel + Placebo | LUME-Lung 1 | 2.7 | - | - |
| Ramucirumab + Docetaxel | REVEL | 4.5 | 0.76 [0.68-0.86] | p<0.0001 |
| Docetaxel + Placebo | REVEL | 3.0 | - | - |
| Pemetrexed | JMEI | 2.9 | 0.90 [0.77-1.05] | p=0.18 |
| Docetaxel | JMEI | 2.9 | - | - |
| Erlotinib | TITAN | 2.2 | 0.91 [0.74-1.12] | p=0.39 |
| Chemotherapy (Docetaxel or Pemetrexed) | TITAN | 2.9 | - | - |
Note: The patient populations in these trials may have some variations. Direct cross-trial comparisons should be made with caution.
Safety and Tolerability
The safety profile of nintedanib in combination with docetaxel is an important consideration. The most common adverse events are manageable with supportive care and dose adjustments.[1] The following table outlines the incidence of common grade ≥3 adverse events for the combination therapy and comparator regimens.
| Adverse Event (Grade ≥3) | Nintedanib + Docetaxel (LUME-Lung 1) | Docetaxel + Placebo (LUME-Lung 1) | Ramucirumab + Docetaxel (REVEL) | Docetaxel + Placebo (REVEL) | Pemetrexed (JMEI) | Docetaxel (JMEI) | Erlotinib (TITAN) | Chemotherapy (TITAN) |
| Neutropenia | 25.2% | 22.1% | 49% | 40% | 5.3% | 41.3% | <1% | 13% |
| Febrile Neutropenia | 3.5% | 2.3% | 16% | 10% | 0% | 12.7% | 0% | 2% |
| Diarrhea | 6.6% | 2.6% | - | - | 0.8% | 1.6% | 3% | <1% |
| Fatigue/Asthenia | 5.2% | 3.9% | 14% | 10% | 6.1% | 7.9% | 11% | 10% |
| Elevated ALT | 7.8% | 0.9% | - | - | 2.3% | 0.8% | - | - |
| Elevated AST | 3.4% | 0.5% | - | - | 1.5% | 0% | - | - |
| Hypertension | - | - | 6% | 2% | - | - | - | - |
| Rash/Acne | - | - | - | - | 0% | 0% | 5% | <1% |
Experimental Protocols
LUME-Lung 1 Study Methodology
The LUME-Lung 1 trial was a phase 3, double-blind, randomized controlled trial that evaluated the efficacy and safety of nintedanib in combination with docetaxel in patients with locally advanced/metastatic or recurrent NSCLC after failure of first-line chemotherapy.[2][3]
-
Patient Population: Patients with stage IIIB/IV or recurrent NSCLC who had progressed after one prior platinum-based chemotherapy regimen. Patients were stratified by histology (adenocarcinoma vs. squamous cell carcinoma), prior bevacizumab treatment, ECOG performance status (0 or 1), and presence of brain metastases.[2][3]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by independent central review.[4]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[4]
Signaling Pathways and Experimental Workflow
Combined Signaling Pathway of Nintedanib and Docetaxel
Caption: Combined mechanism of action for Nintedanib and Docetaxel.
LUME-Lung 1 Experimental Workflow
Caption: LUME-Lung 1 clinical trial workflow.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tervisekassa.ee [tervisekassa.ee]
- 4. onclive.com [onclive.com]
A Cross-Species Comparative Guide to the Metabolism of Nintedanib Esylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of Nintedanib esylate across various species, supported by available experimental data. Nintedanib, a tyrosine kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. Understanding its species-specific metabolism is crucial for preclinical safety assessment and the extrapolation of animal data to human clinical outcomes.
Executive Summary
Nintedanib undergoes extensive metabolism, with the primary route being hydrolytic cleavage by esterases, followed by glucuronidation of the resulting carboxylic acid metabolite. This pathway is qualitatively similar across humans, mice, and rats. A minor metabolic route involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for a small fraction of its biotransformation. The main metabolites identified are BIBF 1202 (the free acid) and its glucuronide conjugate. While pharmacokinetic data are available for rabbits, specific metabolic pathways have not been extensively reported. Data on the metabolism of Nintedanib in dogs is currently limited in the available scientific literature.
Data Presentation
Table 1: Key Pharmacokinetic and Metabolic Parameters of Nintedanib Across Species
| Parameter | Human | Mouse | Rat | Rabbit | Dog |
| Primary Metabolic Pathway | Ester Hydrolysis, Glucuronidation[1][2][3] | Ester Hydrolysis, Glucuronidation[1] | Ester Hydrolysis, Glucuronidation[1] | Not Reported | Not Reported |
| Minor Metabolic Pathway | CYP3A4-mediated oxidation | Oxidative N-demethylation | Oxidative N-demethylation | Not Reported | Not Reported |
| Primary Metabolites | BIBF 1202, BIBF 1202 Glucuronide | BIBF 1202, BIBF 1202 Glucuronide | BIBF 1202, BIBF 1202 Glucuronide | Not Reported | Not Reported |
| Minor Metabolite | BIBF 1053 | BIBF 1053 | BIBF 1053 | Not Reported | Not Reported |
| Primary Excretion Route | Feces (~93%) | Feces | Feces | Not Reported | Not Reported |
| Plasma Protein Binding (%) | ~98% | >97% | >97% | Not Reported | Not Reported |
| Terminal Half-life (hours) | ~9.5 - 15 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Distribution of Nintedanib and its Major Metabolites in Human Plasma and Excreta
| Compound | Plasma (% of total radioactivity) | Excreta (predominantly feces) (% of dose) |
| Nintedanib (Parent Drug) | 24% | - |
| BIBF 1202 (Free Acid) | 32% | - |
| BIBF 1202 Glucuronide | 30% | - |
| BIBF 1053 (CYP3A4 metabolite) | Not detected in plasma | ~4% |
Metabolic Pathways
The metabolic fate of Nintedanib is characterized by two main pathways, with a notable consistency across the studied species.
Primary Pathway: Ester Hydrolysis and Glucuronidation
The predominant metabolic transformation of Nintedanib is initiated by the hydrolytic cleavage of its methyl ester group by esterases, leading to the formation of the pharmacologically less active carboxylic acid metabolite, BIBF 1202. Subsequently, BIBF 1202 undergoes Phase II conjugation, specifically glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) to form BIBF 1202 glucuronide, which is then readily excreted.
Minor Pathway: CYP-Mediated Oxidation
A smaller fraction of Nintedanib is metabolized by cytochrome P450 enzymes, with CYP3A4 being the principal isoform involved. This oxidative pathway results in the formation of the metabolite BIBF 1053. This route accounts for approximately 5% of the total biotransformation of Nintedanib.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of Nintedanib metabolism.
In Vitro Metabolism using Liver Microsomes
This assay is fundamental for identifying metabolic pathways and the enzymes involved.
Objective: To determine the metabolic stability and identify the metabolites of Nintedanib in liver microsomes from different species.
Materials:
-
Liver microsomes (human, mouse, rat, rabbit, dog)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the reaction mixture and liver microsomes at 37°C for a few minutes.
-
Initiation: Add Nintedanib to the pre-warmed mixture to initiate the metabolic reaction.
-
Incubation: Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining parent drug and identify and quantify the formed metabolites.
In Vivo Metabolism and Pharmacokinetic Studies
These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole organism.
Objective: To characterize the pharmacokinetic profile and identify the major metabolites of Nintedanib in vivo.
Animals:
-
Male and female animals of the selected species (e.g., mice, rats).
Procedure:
-
Dosing: Administer a single dose of this compound (often radiolabeled for metabolite tracking) to the animals, typically via oral gavage or intravenous injection.
-
Sample Collection: Collect blood samples at various time points post-dosing via appropriate methods (e.g., tail vein, retro-orbital sinus). Collect urine and feces over a specified period (e.g., 24, 48, 72 hours).
-
Sample Processing: Process blood samples to obtain plasma. Homogenize feces and dilute urine as needed.
-
Analysis:
-
Pharmacokinetics: Analyze plasma samples using LC-MS/MS to determine the concentration of Nintedanib and its major metabolites over time.
-
Metabolite Profiling: Analyze plasma, urine, and fecal samples to identify and quantify the full spectrum of metabolites.
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data. Determine the percentage of the administered dose excreted in urine and feces.
Cross-Species Comparison and Logical Relationships
The available data suggest a high degree of similarity in the metabolic pathways of Nintedanib between humans, mice, and rats. The dominance of esterase-mediated hydrolysis is a consistent finding, indicating that these enzymes play a crucial role in the drug's clearance across these species. The minor involvement of CYP enzymes is also a shared characteristic. This metabolic congruence strengthens the utility of rodent models in preclinical studies for predicting human metabolism and potential drug-drug interactions. However, the lack of comprehensive metabolic data for rabbits and dogs represents a significant data gap that should be considered when extrapolating findings to these species or using them as models for human safety assessment.
References
Safety Operating Guide
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Nintedanib Esylate
Essential protocols for the safe management, use, and disposal of Nintedanib esylate in a research environment, ensuring the protection of laboratory personnel and the integrity of scientific work.
This compound, a potent tyrosine kinase inhibitor, is classified as a hazardous substance that may pose risks to fertility or an unborn child and could cause organ damage through prolonged or repeated exposure.[1][2][3] Consequently, stringent adherence to safety protocols is imperative for all researchers, scientists, and drug development professionals who handle this compound. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed to be the definitive resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical factor in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets.[1]
| PPE Category | Recommendation | Sources |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield may be necessary for procedures with a high risk of splashing. | [1][2][4] |
| Skin Protection | Wear a lab coat or a disposable overall. Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is highly recommended. | [1][2][4][5] |
| Respiratory Protection | When engineering controls like a chemical fume hood are not available, or when handling the powder form where dust may be generated, a NIOSH-approved N95, N100, or full-face respirator should be used. | [1][2][5] |
Operational Handling and Disposal Plan: A Step-by-Step Approach
A systematic approach to the entire lifecycle of this compound within the laboratory, from receipt to disposal, is crucial for maintaining a safe working environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.[1]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area that can be securely locked.[1][2]
-
It should be stored separately from any incompatible materials.[1] For long-term storage, a temperature of -20°C is recommended.[1]
2. Handling Procedures:
-
All handling of this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][4][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][6]
-
Take measures to avoid the formation of dust and aerosols.[1][2][4]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1][6]
3. Spill Management:
-
In the event of a spill, immediately don the appropriate PPE before initiating cleanup.
-
For liquid spills, use an absorbent material to contain and collect the substance.[1]
-
For powder spills, gently cover the area with a moist absorbent pad to prevent the generation of dust.[1]
-
Collect the spilled material and cleanup debris into a clearly labeled, sealed container for hazardous waste disposal.[1]
4. Disposal Protocol:
-
All this compound waste, including unused product, contaminated labware (e.g., gloves, lab coats), and empty containers, must be treated as hazardous waste.[7]
-
Collect all waste materials in a designated and clearly labeled hazardous waste container.[7]
-
The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7]
-
Never dispose of this compound in standard trash or down the sewer system.[7]
-
Maintain meticulous records of all disposed this compound waste, in accordance with local and federal regulations.[7]
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
